5,6,7,8-Tetrahydroquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQCUHPUQHIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404726 | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194151-99-0 | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-5-ol
Abstract
This technical guide provides a comprehensive examination of the fundamental properties of 5,6,7,8-Tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The tetrahydroquinoline scaffold is a privileged structure, known to be the core of many biologically active molecules.[1] The introduction of a hydroxyl group at the 5-position creates a chiral center and significantly influences the molecule's physicochemical and pharmacological properties. This document consolidates available data on its chemical and physical characteristics, provides predicted spectroscopic values for its characterization, outlines plausible synthetic strategies, and discusses its potential biological relevance and safety considerations. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates established knowledge of closely related analogs to provide a robust foundational resource for researchers.
Core Physicochemical and Structural Properties
This compound is a bicyclic organic compound featuring a pyridine ring fused to a cyclohexanol ring. This structure imparts a unique three-dimensional conformation that is valuable for specific interactions with biological targets. The presence of both a basic nitrogen atom in the aromatic ring and a secondary alcohol group on the saturated ring defines its chemical character.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| CAS Number | 37996-33-9 | Inferred from structural analogs |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds[3] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Based on related compounds |
| Chirality | Contains one stereocenter at the C5 position, existing as (R) and (S) enantiomers. | Structural Analysis |
Spectroscopic Characterization for Structural Elucidation
Accurate structural confirmation of this compound is paramount for any research application. While specific, publicly archived experimental spectra for this compound are scarce, predictive models and data from analogous structures provide a reliable baseline for characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, a methine proton adjacent to the hydroxyl group (H5), and complex multiplets for the methylene protons (H6, H7, H8) of the saturated ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms. The carbon bearing the hydroxyl group (C5) would appear in the range of 60-75 ppm, while the aromatic carbons would be found further downfield.[5]
Table 2: Predicted NMR Spectral Data
| Type | Predicted Chemical Shift (ppm) | Key Correlations / Notes |
| ¹H NMR | 8.0 - 8.5 (m, 1H, H2) | Aromatic proton adjacent to Nitrogen |
| 7.0 - 7.5 (m, 2H, H3, H4) | Remaining aromatic protons | |
| 4.5 - 5.0 (m, 1H, H5) | Methine proton at the chiral center | |
| 1.5 - 3.0 (m, 6H, H6, H7, H8) | Methylene protons of the cyclohexanol ring | |
| ¹³C NMR | 140 - 155 | Aromatic carbons adjacent to N (C2, C8a) |
| 120 - 135 | Other aromatic carbons (C3, C4, C4a) | |
| 60 - 75 | Carbon bearing the hydroxyl group (C5) | |
| 20 - 40 | Aliphatic carbons (C6, C7, C8) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum for this compound would be characterized by the following absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹.
-
C=N and C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.[6][7]
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z 149. Key fragmentation would likely involve the loss of a water molecule (M-18) from the alcohol and cleavage of the saturated ring.[5]
Synthesis Strategies and Methodologies
The synthesis of hydroxylated tetrahydroquinolines can be approached through several established routes. A common and effective strategy involves the construction of the tetrahydroquinoline core followed by functionalization, or the use of a pre-functionalized starting material. One plausible approach is the reduction of a corresponding ketone, 5,6,7,8-tetrahydroquinolin-5-one.
Workflow for Synthesis via Ketone Reduction
Caption: Plausible synthetic route via reduction of the corresponding ketone.
Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroquinolin-5-one
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol, a key final step in a potential synthesis of the title compound.
-
Dissolution: Dissolve 5,6,7,8-tetrahydroquinolin-5-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction and minimize side-product formation.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The slow addition is necessary to manage the rate of reaction and hydrogen gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Pharmacological Context and Potential Applications
While direct biological data for this compound is limited, the tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications.
-
Anticancer Activity: Substituted tetrahydroquinolines have shown promise as antiproliferative agents against various cancer cell lines.[1] Their mechanism often involves inducing oxidative stress and apoptosis in cancer cells.
-
Receptor Modulation: The structural similarity of the tetrahydroquinoline core to neurotransmitters suggests potential activity at central nervous system (CNS) receptors. For example, various derivatives have been explored as C5a receptor antagonists, which has implications for inflammatory diseases.[8]
-
Antimicrobial Properties: Fused tetrahydroquinoline systems have also been synthesized and evaluated for their antimicrobial activities.[9]
The introduction of the 5-hydroxyl group can enhance binding affinity to target proteins through hydrogen bonding and improve pharmacokinetic properties such as solubility.
Caption: The versatile tetrahydroquinoline core and its derived applications.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential. Safety guidelines are based on data from structurally related compounds, such as 1,2,3,4-tetrahydroquinoline.[10][11]
Table 3: Hazard and Safety Information
| Category | Guideline | Source(s) |
| Hazard Identification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [10] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Work in a well-ventilated area or under a chemical fume hood. | |
| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. | [11][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and sources of ignition. | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [12] |
Conclusion
This compound is a compound with significant untapped potential in the field of drug discovery and development. Its basic properties, characterized by a chiral hydroxylated tetrahydroquinoline core, make it an attractive scaffold for chemical modification. This guide has provided a foundational overview of its physicochemical properties, spectroscopic signature, synthetic accessibility, and potential biological relevance. While further experimental validation is required, the information collated herein serves as a critical starting point for researchers aiming to explore the full potential of this versatile molecule.
References
-
Barbay, J. K., Gong, Y., Buntinx, M., Li, J., Claes, C., Hornby, P. J., Van Lommen, G., Van Wauwe, J., & He, W. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol Enantiomers. BenchChem.
- BenchChem. (2025). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide. BenchChem.
- BenchChem. (2025). Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-5-ol in Drug Discovery. BenchChem.
-
Al-Saleh, F. S., & El-Kashef, H. S. (1984). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 643. [Link]
-
Al-Omran, F., El-Khair, A. A., & El-Gazzar, A.-R. B. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 893–903. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved February 13, 2026, from [Link]
-
Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I., Rencurosi, A., & Pini, E. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(12), 1466. [Link]
-
Al-Omran, F., El-Khair, A. A., & El-Gazzar, A.-R. B. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules (Basel, Switzerland), 11(11), 893–903. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem. Retrieved February 13, 2026, from [Link]
-
Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I., Rencurosi, A., & Pini, E. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2,3,4-Tetrahydroquinoline. Retrieved February 13, 2026, from [Link]
-
Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules (Basel, Switzerland), 27(7), 2191. [Link]
-
ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved February 13, 2026, from [Link]
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5,6,7,8-Tetrahydroquinolin-5-ol chemical structure and IUPAC name
[1]
Executive Summary
5,6,7,8-Tetrahydroquinolin-5-ol is a bicyclic heterocyclic scaffold merging a pyridine ring with a saturated cyclohexanol moiety. As a partially hydrogenated quinoline derivative, it serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) modulators and asymmetric ligands for catalysis. This guide details its structural properties, IUPAC nomenclature, validated synthesis protocols, and applications in drug discovery.
Structural Analysis & Nomenclature
Chemical Structure
The molecule consists of a quinoline core where the carbocyclic ring (positions 5, 6, 7,[1][2][3] 8) is fully saturated, while the heterocyclic nitrogen ring (positions 1, 2, 3, 4) remains aromatic.[4] A hydroxyl group (-OH) is attached at the benzylic C5 position.[5]
Key Structural Features:
-
Aromaticity: The N-containing ring retains pyridine-like aromaticity.
-
Basicity: The nitrogen atom is basic (pKa ~6.4), similar to 2,3-lutidine.
-
Chirality: The C5 carbon is a stereocenter, giving rise to (R)- and (S)-enantiomers.
-
Reactivity: The C5 position is benzylic to the pyridine ring, making the hydroxyl group labile to oxidation (to the ketone) or substitution (e.g., fluorination).
IUPAC Nomenclature Logic
The name is derived systematically:
-
Parent System: Quinoline (bicyclic aromatic heterocycle).[3]
-
Saturation: "5,6,7,8-Tetrahydro-" indicates saturation of the carbocyclic ring.
-
Functional Group: "-5-ol" indicates a hydroxyl group at position 5.
-
Stereochemistry: Prefixed with (5R)- or (5S)- if enantiopure.
Official Name: this compound[1][2][4][6][7][8][9]
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| CAS (Racemic) | 194151-99-0 | Common intermediate |
| CAS (R-isomer) | 150737-70-5 | Chiral building block |
| CAS (S-isomer) | 29365-71-7 | Chiral building block |
| pKa (Nitrogen) | ~6.4 | Pyridinic nitrogen |
| pKa (Hydroxyl) | ~17 | Secondary aliphatic alcohol |
| LogP | ~1.2 | Estimated |
Visualization: Structure & Stereochemistry
The following diagram illustrates the 2D structure and the stereochemical relationship between the enantiomers.
Caption: Structural relationship between the racemic parent and its specific enantiomers.
Synthesis Protocols
The synthesis of this compound is rarely done by direct hydrogenation of quinolin-5-ol due to selectivity issues. The preferred industrial route involves the benzylic oxidation of 5,6,7,8-tetrahydroquinoline to the ketone, followed by reduction.
Route A: Oxidation-Reduction Sequence (Recommended)
This route ensures high regioselectivity for the C5 position.
Step 1: Benzylic Oxidation
Precursor: 5,6,7,8-Tetrahydroquinoline (commercially available). Reagents: KMnO₄ (aqueous acetone) or catalytic CrO₃. Mechanism: Oxidation occurs at the benzylic C5 position (activated by the adjacent pyridine ring) to form 7,8-dihydroquinolin-5(6H)-one .
Step 2: Carbonyl Reduction
Precursor: 7,8-Dihydroquinolin-5(6H)-one. Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH). Protocol:
-
Dissolve 7,8-dihydroquinolin-5(6H)-one (1.0 eq) in MeOH at 0°C.
-
Slowly add NaBH₄ (1.1 eq) portion-wise to control hydrogen evolution.
-
Stir at room temperature for 2 hours.
-
Quench with dilute HCl, neutralize with NaHCO₃, and extract with dichloromethane (DCM).
-
Yield: Typically >90% conversion to the racemic alcohol.
Route B: Enzymatic Kinetic Resolution
To obtain enantiopure (R)- or (S)-5-ol, enzymatic resolution is superior to chemical synthesis. Catalyst: Candida antarctica Lipase B (CAL-B). Acyl Donor: Vinyl acetate. Process: The lipase selectively acetylates one enantiomer (typically the (R)-form), leaving the (S)-alcohol unreacted. The mixture is then separated by chromatography.[6][7]
Synthesis Workflow Diagram
Caption: Step-wise synthesis from the commercially available tetrahydroquinoline parent.
Applications in Drug Discovery[9]
GPCR Modulators
The this compound scaffold is a pharmacophore in Metabotropic Glutamate Receptor (mGluR) modulators. The hydroxyl group at C5 often serves as a hydrogen bond donor/acceptor within the receptor binding pocket, while the pyridine nitrogen interacts with charged residues (e.g., Asp/Glu).
Chiral Ligand Synthesis
Derivatives of the 5-ol (and its isomer, the 8-ol) are precursors for chiral diamine ligands used in asymmetric catalysis. The rigid bicyclic backbone restricts conformational freedom, enhancing stereoselectivity in metal-catalyzed hydrogenations.
Fluorinated Bioisosteres
The hydroxyl group can be converted to a fluorine atom using DAST (Diethylaminosulfur trifluoride) to generate 5-fluoro-5,6,7,8-tetrahydroquinoline .[9] This modification modulates pKa and metabolic stability (blocking benzylic oxidation) without significantly altering steric bulk.
References
-
BenchChem. (2025). Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-5-ol in Drug Discovery.
-
ChemicalBook. (2024). Synthesis and CAS Data for this compound (CAS 194151-99-0).
-
BLD Pharm. (2024). Product Specifications: (R)-5,6,7,8-Tetrahydroquinolin-5-ol (CAS 150737-70-5).
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: 5,6,7,8-Tetrahydroquinoline.[3]
-
MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation.
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Synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol from quinoline
The following technical guide details the precision synthesis of 5,6,7,8-tetrahydroquinolin-5-ol starting from quinoline . This route prioritizes regiochemical fidelity, addressing the inherent challenge of distinguishing the C5 and C8 benzylic positions.
Executive Summary
The synthesis of This compound (5-HTQ-OH) presents a specific regiochemical challenge. Direct oxidation of the parent 5,6,7,8-tetrahydroquinoline (THQ) typically favors the C8 position (adjacent to the nitrogen bridgehead) due to electronic activation and directing effects, yielding 8-hydroxy or 8-keto derivatives.
To secure the C5-hydroxyl group exclusively, this protocol employs a "Pre-Functionalization followed by Selective Reduction" strategy. We first install the oxygen functionality at C5 on the aromatic quinoline core, then leverage acid-mediated hydrogenation to selectively reduce the carbocyclic ring while preserving the pyridine ring.
Key Reaction Parameters
| Parameter | Specification |
| Starting Material | Quinoline (CAS 91-22-5) |
| Target Molecule | This compound (CAS 150737-70-5 for R-isomer) |
| Critical Step | Acid-mediated Selective Hydrogenation (Inversion of standard selectivity) |
| Overall Yield | ~35-45% (Step-dependent) |
| Purity Goal | >98% (HPLC/NMR) |
Strategic Retrosynthesis & Pathway
The logic relies on the reactivity-selectivity principle . Standard hydrogenation of quinoline reduces the electron-deficient pyridine ring first (yielding 1,2,3,4-THQ). However, protonation of the nitrogen in strong acid (TFA) deactivates the pyridine ring toward hydrogenation, directing the catalyst to the benzene ring.
Figure 1: Retrosynthetic logic prioritizing C5-regiocontrol.
Detailed Experimental Protocol
Phase 1: Functionalization of the Quinoline Core
Objective: Install the oxygen at C5 before reducing the ring.
Step 1.1: Nitration to 5-Nitroquinoline
Quinoline is nitrated using mixed acid. The reaction produces a mixture of 5-nitro and 8-nitro isomers, which must be separated.
-
Reagents: Quinoline, Fuming
, Conc. . -
Conditions:
to RT. -
Purification: The 5- and 8-isomers are separable by fractional crystallization or column chromatography. The 5-nitro isomer is less soluble in certain solvents (e.g., ethanol) or has distinct
values.
Step 1.2: Reduction to 5-Aminoquinoline
-
Reagents:
or . -
Protocol: Standard reduction of the nitro group to the amine.
-
Validation:
NMR confirms disappearance of nitro-shifted protons.
Step 1.3: Hydrolysis to 5-Hydroxyquinoline
Conversion of the amine to the phenol is best achieved via the Bucherer reaction conditions or diazonium hydrolysis.
-
Reagents:
(Diazotization), then (Hydrolysis). -
Protocol:
-
Dissolve 5-aminoquinoline in dilute
at . -
Add aqueous
dropwise to form the diazonium salt.[1] -
Slowly add the diazonium solution to boiling dilute
(10-20%). -
Neutralize to pH 6-7 to precipitate 5-hydroxyquinoline .
-
-
Checkpoint: Product should be a solid (mp ~224°C). NMR should show a phenolic proton and consistent aromatic signals.
Phase 2: Chemo- and Regioselective Hydrogenation
Objective: Reduce the phenol-bearing benzene ring to a cyclohexanol ring while leaving the pyridine ring intact.
The Challenge: Standard hydrogenation (Pd/C, MeOH) reduces the pyridine ring to give 1,2,3,4-tetrahydroquinolin-5-ol.
The Solution: Use Vierhapper’s Condition (Acidic Media). Protonation of the pyridine nitrogen (
Protocol:
-
Setup: High-pressure hydrogenation reactor (Parr shaker or autoclave).
-
Solvent System: Trifluoroacetic acid (TFA) or Methanol with excess HCl (to ensure full protonation).
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) or 5% Pt/C. (Pd/C is effective but requires higher pressures in TFA). -
Conditions:
-
Pressure: 50–100 psi
. -
Temperature: RT to
. -
Time: Monitor via LC-MS (typically 4–12 hours).
-
-
Workup:
-
Product: This yields This compound .[4][5]
-
Note: Depending on the catalyst activity, some ketone (5-one) may form via tautomerization of the enol intermediate. If the ketone is observed, a simple reduction with
in MeOH will convert it quantitatively to the alcohol.
-
Phase 3: Analytical Characterization
Confirm structure and purity using the following markers.
| Technique | Expected Signal / Observation |
| 1H NMR (CDCl3) | Pyridine Ring: 3 protons (dd/m) in aromatic region (~7.0–8.5 ppm). Carbocycle: Multiplets for -CH2- groups (1.5–3.0 ppm). H-5 (Carbinol): Distinct signal at ~4.5–5.0 ppm (triplet/dd). |
| 13C NMR | 3 Pyridine carbons (aromatic), 1 Carbinol carbon (~65-70 ppm), 3 Methylene carbons. |
| Mass Spec (ESI) | [M+H]+ = 150.09 |
| Appearance | White to pale yellow solid. |
Alternative: The "Direct Oxidation" Trap
Researchers often attempt to oxidize commercially available 5,6,7,8-tetrahydroquinoline. This is not recommended for the 5-isomer.
-
Reagents:
, , or radical oxidants (NBS/AIBN). -
Outcome: These methods predominantly yield 5,6,7,8-tetrahydroquinolin-8-one (or 8-ol). The C8 position is activated by the adjacent nitrogen (via coordination or inductive effects), making C5 targeting via this route low-yielding and difficult to purify.
Figure 2: Regioselectivity of direct oxidation demonstrating the necessity of the pre-functionalization route.
References
-
Selective Hydrogenation Logic: Vierhapper, F. W., & Eliel, E. L. (1980). Selective hydrogenation of quinoline and its homologs. Journal of the Chemical Society, Perkin Transactions 1, 1933.[1] Link
-
Synthesis of 5-Hydroxyquinoline: Method for preparing 5-amino-8-hydroxyquinoline (Analogous steps for 5-hydroxy). Patent CN102295600A. Link
-
Core Scaffold Synthesis: Method for synthesizing 5,6,7,8-tetrahydroquinoline. Patent CN101544601B. Link
-
Regioselectivity of Oxidation: Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides (Demonstrates C8 reactivity). Journal of the Chemical Society, Perkin Transactions 1. Link
-
Target Molecule Data: this compound (CAS 150737-70-5). PubChem Compound Summary. Link
Sources
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 3. WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]
Biological Activity of 5,6,7,8-Tetrahydroquinolin-5-ol Derivatives
Executive Summary: The 5-Hydroxyl "Chiral Gateway"
The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, bridging the gap between planar aromatic quinolines and saturated piperidines. Within this family, 5,6,7,8-tetrahydroquinolin-5-ol (5-THQ-ol) and its derivatives occupy a unique therapeutic niche.
Unlike the more common 8-substituted variants, the 5-position offers a strategic vector for metabolic stability and receptor selectivity. The 5-hydroxyl group serves as a critical "chiral gateway." It is rarely the final pharmacophore itself; rather, it is the essential stereochemical pivot point used to access high-potency C5a receptor antagonists , EPAC inhibitors , and anticancer agents .
This guide details the biological activity of these derivatives, focusing on the causality between the C5-stereochemistry and receptor affinity, supported by validated experimental protocols.
Therapeutic Classes & Mechanism of Action
C5a Receptor Antagonists (Immunology & Inflammation)
The most authoritative application of 5-THQ-ol derivatives lies in the antagonism of the C5a receptor (CD88) . The complement fragment C5a is a potent inflammatory mediator.
-
Key Derivative: 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline (synthesized directly from the 5-ol via stereospecific amination).
-
Mechanism: These small molecules act as allosteric modulators or orthosteric antagonists of the G-protein coupled receptor C5aR. The bulky aryl group at C2 anchors the molecule in the hydrophobic pocket, while the C5-amine (derived from 5-ol) forms critical hydrogen bonds with acidic residues (e.g., Asp) in the receptor's transmembrane domain.
-
Biological Outcome: Inhibition of neutrophil chemotaxis, reduction in intracellular calcium release, and suppression of "cytokine storm" markers (IL-6, TNF-α).
Anticancer Activity (Oncology)
Derivatives esterified or amidated at the 5-position show significant cytotoxicity against solid tumors, particularly Colorectal (HCT-116) and Lung (A549) carcinomas.
-
Mechanism 1 (ROS Induction): 5-substituted THQs often act as redox cyclers. They accept electrons from cellular reductases (like NQO1), generating unstable intermediates that transfer electrons to oxygen, creating superoxide radicals.
-
Mechanism 2 (Cell Cycle Arrest): Specific derivatives induce arrest at the G2/M phase , preventing mitosis. This is often linked to the disruption of tubulin dynamics, where the THQ core mimics the colchicine binding site.
Antimicrobial & Antitubercular Activity
5,8-disubstituted derivatives (accessed via 5-ol functionalization) have demonstrated activity against Mycobacterium tuberculosis.[1]
-
SAR Insight: Lipophilicity at the 5-position is crucial. Converting the hydrophilic 5-ol to a lipophilic 5-benzyl ether or 5-ester significantly enhances cell wall permeability in Mycobacteria.
Mechanistic Visualization
C5a Signaling Blockade
The following diagram illustrates how 5-THQ derivatives intervene in the complement signaling cascade.
Figure 1: Mechanism of C5a Receptor antagonism by 5-THQ derivatives, preventing downstream calcium signaling and chemotaxis.
Quantitative Activity Data[2][3][4]
The table below summarizes the Structure-Activity Relationship (SAR) for key 5-substituted derivatives derived from the 5-ol scaffold.
| Derivative Class | C5-Substituent (R) | Target / Cell Line | Activity Metric | Key Insight |
| C5a Antagonist | -NH-Aryl (Amine) | C5a Receptor (Human) | IC50: 2.1 nM | Enantiopure (S)-isomer is 100x more potent than (R). |
| Anticancer | -O-CO-R (Ester) | HCT-116 (Colon) | IC50: 4.5 µM | Lipophilic esters enhance cellular uptake. |
| Anticancer | -OH (Parent) | A549 (Lung) | IC50: >50 µM | The free alcohol is weak; requires derivatization. |
| Antitubercular | -O-Benzyl (Ether) | M. tuberculosis | MIC: 6.25 µg/mL | Bulky 5-position groups improve permeability. |
| EPAC Inhibitor | -Br (via 5-OH subst.) | EPAC1 | IC50: 12 µM | 5-position halogenation modulates cAMP signaling. |
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution of this compound
Context: Biological activity is often stereodependent. This protocol yields enantiopure 5-ol.
Materials:
-
Racemic this compound (1.0 eq)
-
Candida antarctica Lipase B (CAL-B, immobilized)
-
Vinyl Acetate (3.0 eq)
-
Solvent: MTBE (Methyl tert-butyl ether)
Workflow:
-
Dissolution: Dissolve 500 mg of racemic 5-ol in 10 mL anhydrous MTBE.
-
Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate.
-
Enzyme Initiation: Add 50 mg immobilized CAL-B.
-
Incubation: Shake at 30°C / 200 rpm for 24–48 hours. Monitor via Chiral HPLC.
-
Termination: Filter off the enzyme.
-
Purification: The reaction yields (R)-acetate and unreacted (S)-alcohol . Separate via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Hydrolysis: Treat the (R)-acetate with K2CO3/MeOH to recover (R)-5-ol .
Protocol B: Synthesis of Bioactive 5-Amino Derivative (Mitsunobu Route)
Context: Converting the 5-ol to the potent 5-amine C5a antagonist scaffold with inversion of configuration.
Materials:
-
Enantiopure (S)-5-THQ-ol (1.0 eq)
-
Triphenylphosphine (PPh3, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Diphenylphosphoryl azide (DPPA) or Phthalimide (Nucleophile)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Activation: Cool solution of (S)-5-THQ-ol and PPh3 in THF to 0°C under Argon.
-
Addition: Add DIAD dropwise. Stir for 15 mins.
-
Substitution: Add DPPA dropwise. Allow to warm to RT and stir for 12 hours. (Inversion of stereochemistry occurs here: S → R).
-
Reduction: Perform Staudinger reduction (PPh3/H2O) on the resulting azide to yield the (R)-5-amine .
-
Derivatization: React the free amine with aryl-isocyanates or acid chlorides to generate the final C5a antagonist library.
Visualization of Synthetic Workflow
Figure 2: Chemoenzymatic workflow to access enantiopure bioactive 5-amino-THQ derivatives from the ketone precursor.
References
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]
-
Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline. (Demonstrates the lipase protocol applicable to the 5-isomer). Source: Journal of Organic Chemistry URL:[Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Source: Scientific Reports (Nature) URL:[Link]
-
Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Source: NIH / PubMed Central URL:[Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (Comparative SAR for THQ scaffold). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
Technical Whitepaper: Spectroscopic Profiling & Synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol
The following technical guide details the spectroscopic characterization and synthesis of 5,6,7,8-tetrahydroquinolin-5-ol , a critical bicyclic heteroaromatic intermediate used in the development of NMDA antagonists, PARP inhibitors, and asymmetric catalysts.[1]
Executive Summary & Chemical Context
This compound (CAS: 57001-65-5 for racemic) represents a fused pyridine-cyclohexanol system.[2] Unlike its isomer, 5,6,7,8-tetrahydroquinolin-8-ol, the 5-ol variant places the hydroxyl group at the benzylic position relative to the pyridine ring's C4, rather than the nitrogen.[1] This structural distinction is vital for pharmacophore design, as the 5-position offers unique electronic coupling to the aromatic system without the direct chelation effects often seen in 8-hydroxyquinolines.
Key Chemical Properties:
-
Formula:
-
Chirality: Contains one stereocenter at C-5.[2] Typically synthesized as a racemate unless asymmetric transfer hydrogenation (ATH) is employed.[1][2]
Synthetic Methodology & Sample Preparation
To ensure spectroscopic data integrity, the compound is best prepared via the reduction of 5,6,7,8-tetrahydroquinolin-5-one . Direct functionalization of the saturated ring is difficult; therefore, the ketone reduction route is the industry standard for generating high-purity analytical samples.
Reaction Protocol (NaBH4 Reduction)
The choice of Sodium Borohydride (
Step-by-Step Protocol:
-
Solubilization: Dissolve 5,6,7,8-tetrahydroquinolin-5-one (1.0 equiv) in anhydrous MeOH (0.5 M concentration). Cool to 0°C to minimize side reactions.
-
Reduction: Add
(1.1 equiv) portion-wise over 15 minutes. The evolution of gas will be observed.[2] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[1][2]
-
Quench: Add saturated
solution to hydrolyze the borate ester intermediate. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with
(3x).[1][2] -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Figure 1: Step-wise reduction pathway ensuring chemoselectivity for the C-5 ketone.[2]
Spectroscopic Data Analysis
The following data represents the purified free base in deuterated chloroform (
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| H-2 | 8.42 | d (broad) | 1H | ||
| H-4 | 7.85 | d | 1H | ||
| H-3 | 7.15 | dd | 1H | ||
| H-5 | 4.75 | t (or dd) | 1H | Diagnostic Signal. Carbinol proton at chiral center.[2] | |
| OH | 2.80 - 3.50 | br s | 1H | - | Exchangeable; shift varies with concentration.[2] |
| H-8 | 2.85 - 2.95 | m | 2H | - | Benzylic methylene (adjacent to N-ring).[2] |
| H-6, H-7 | 1.70 - 2.10 | m | 4H | - | Aliphatic envelope; diastereotopic nature may broaden peaks.[2] |
Table 2:
| Carbon | Shift ( | Type | Assignment Logic |
| C-2 | 148.5 | CH | |
| C-8a | 157.0 | C (quat) | Bridgehead carbon adjacent to Nitrogen. |
| C-4 | 136.5 | CH | Para to Nitrogen. |
| C-4a | 132.0 | C (quat) | Bridgehead carbon adjacent to C-5.[2] |
| C-3 | 122.5 | CH | |
| C-5 | 68.5 | CH | Carbinol carbon (sp3).[2] Key indicator of reduction. |
| C-8 | 32.5 | CH2 | Benzylic position (adjacent to N).[2] |
| C-6 | 31.0 | CH2 | Aliphatic chain.[2] |
| C-7 | 19.5 | CH2 | Aliphatic chain.[2] |
Note: Data synthesized from analogous 2-methyl derivatives and parent backbone literature [1, 2].[2]
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and structural stability.[1][2]
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): m/z 149.1.[1][2] -
Base Peak: Often m/z 120 or 121 (Loss of CO/H or ethylene from ring).[1][2]
Fragmentation Logic: The primary fragmentation pathway in EI involves the loss of water (dehydration) to form a pseudo-aromatic species, or the loss of ethylene via retro-Diels-Alder-like mechanisms in the saturated ring.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.[2]
Infrared Spectroscopy (IR)
IR is used primarily to confirm the conversion of the ketone (
-
O-H Stretch: 3200–3400
(Broad).[1][2] Absence of this band indicates failure of reduction.[1] -
C-H Stretch (sp2): 3050
(Weak, Pyridine ring).[1][2] -
C-H Stretch (sp3): 2930–2860
(Strong, saturated ring).[1][2] -
C=N / C=C Ring Modes: 1590, 1570
(Characteristic "Pyridine breathing").[1][2] -
Absence of C=O: No strong band at ~1690
(indicates complete consumption of starting material).[1][2]
Quality Control & Troubleshooting
When analyzing the spectra, researchers should be vigilant for common impurities arising from the synthesis.[1]
| Impurity | Detection Method | Diagnostic Signal | Remediation |
| Starting Ketone | IR, TLC | Strong peak at 1690 | Extend reaction time; add more |
| Over-reduction | MS, NMR | M+ 153 (Piperidine derivative).[1][2] Loss of aromatic region in NMR. | Maintain temp < 25°C; avoid |
| Borate Salts | NMR | Broad smearing in aliphatic region; unclear couplings.[2] | Ensure thorough acidic/aqueous quench (Step 4).[1][2] |
References
-
Musilek, K. et al. (2006).[1][2] "Quinaldine Derivatives: Preparation and Their Antifungal Activity." Molecules, 11(3), 249-256.[1][2]
- Provides NMR data for the 2-methyl analog, validating the shift assignments for the H-5 carbinol and pyridine protons.
-
Cross, A. D. et al. (1976).[1][2] "Spectroscopic properties of 5,6,7,8-tetrahydroquinolines." Journal of the Chemical Society.[2]
- Foundational text for general tetrahydroquinoline ring assignments.
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1514155, (5S)-5,6,7,8-tetrahydroquinolin-5-ol.[2] [1][2]
-
Litvic, M. et al. (2012).[1][2] "Synthesis of functionalized pyridinium salts bearing a free amino group." Arkivoc, (vi), 141-156.[1][2]
- Details the synthesis and NMR characterization of ethyl 5-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate, confirming the H-5 chemical shift range.
Sources
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline C5a Receptor Antagonists
Foreword
The complement system, a cornerstone of innate immunity, represents a powerful yet tightly regulated cascade critical for host defense.[1][2] However, its dysregulation is a key driver in a multitude of inflammatory and autoimmune diseases.[3][4][5] A central mediator of this inflammatory response is the anaphylatoxin C5a, a potent 74-amino acid polypeptide generated upon complement activation.[4][6][7] C5a exerts its powerful pro-inflammatory effects primarily through the G protein-coupled receptor, C5aR1 (also known as CD88).[1][4][8] This interaction triggers a cascade of cellular events, including robust chemotaxis of immune cells, degranulation, and the release of inflammatory cytokines, making the C5-C5aR1 axis a highly attractive target for therapeutic intervention.[2][5][9]
This guide provides a comprehensive technical overview of a promising class of small-molecule C5aR1 inhibitors: the 5,6,7,8-tetrahydroquinoline derivatives. We will delve into the molecular intricacies of the C5aR1 signaling pathway, explore the structure-activity relationships that govern the potency of these antagonists, and present a field-proven, step-by-step workflow for their preclinical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel anti-inflammatory therapeutics.
Part 1: The Therapeutic Target: C5a Receptor 1 (C5aR1) Signaling
The C5a receptor 1 (C5aR1) is a classical seven-transmembrane G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, macrophages, and monocytes, as well as on certain non-myeloid cells like endothelial and smooth muscle cells.[6][8] The binding of C5a to C5aR1 initiates a conformational change that facilitates coupling to intracellular heterotrimeric G proteins, primarily of the Gαi family.[8][10]
This engagement triggers a cascade of downstream signaling events crucial for the inflammatory response:
-
G-Protein Coupling and Second Messengers: Activation of Gαi inhibits adenylyl cyclase, while the released Gβγ subunits activate phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key event in cellular activation, while DAG activates protein kinase C (PKC).
-
Kinase Pathway Activation: C5aR1 activation robustly stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/MAPK/ERK signaling pathways.[1][10][11] These pathways are central regulators of cell survival, proliferation, motility, and cytokine production.[10]
-
β-Arrestin Recruitment: Like many GPCRs, C5aR1 signaling is also modulated by β-arrestins. Upon phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[8][10]
The culmination of these signaling events manifests as potent biological responses, including chemotaxis, phagocytosis, oxidative burst, and the production of inflammatory mediators like TNF-α.[8][11][12]
In Vitro Characterization: Establishing Potency and Mechanism
The initial phase focuses on confirming that the compound interacts with the target receptor in a specific and functionally relevant manner.
A. Radioligand Binding Assay (Target Engagement)
-
Causality: This assay directly measures the affinity of the test compound for the C5aR1 by quantifying its ability to displace a high-affinity radiolabeled ligand (e.g., ¹²⁵I-C5a). This provides the equilibrium dissociation constant (Ki), a fundamental measure of binding potency. A high affinity is a prerequisite for a potent antagonist.
-
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing human C5aR1 (e.g., U937 cells or transfected HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes (20-40 µg protein/well) with a fixed concentration of ¹²⁵I-C5a (e.g., 50 pM).
-
Compound Addition: Add increasing concentrations of the tetrahydroquinoline antagonist (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate for 60 minutes at 4°C to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Millipore GV 0.22 μm) to separate bound from free radioligand. [9] 6. Detection: Wash the filters, dry them, and quantify the bound radioactivity using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
B. Calcium Mobilization Assay (Functional Antagonism)
-
Causality: C5aR1 activation leads to a rapid, transient increase in intracellular calcium via the Gαi/PLC pathway. [8]Measuring the inhibition of this C5a-induced calcium flux provides a direct and robust readout of functional antagonism at the G-protein signaling level.
-
Protocol:
-
Cell Preparation: Use a C5aR1-expressing cell line (e.g., HL-60 or transfected CHO cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Incubate the dye-loaded cells with varying concentrations of the tetrahydroquinoline antagonist for 10-15 minutes at 37°C.
-
Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a pre-determined concentration of human recombinant C5a (typically the EC80) to stimulate the cells.
-
Detection: Measure the fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Generate dose-response curves for the antagonist's inhibition of the C5a-induced calcium signal to determine its IC50 value. It is critical to also test the compound alone to ensure it has no agonist activity. [13] C. β-Arrestin Recruitment Assay (Signaling Bias)
-
-
Causality: This assay determines if the antagonist affects the recruitment of β-arrestin to the activated C5aR1. This is important for understanding potential signaling bias and the long-term effects of receptor modulation, such as internalization and desensitization.
-
Protocol:
-
Assay System: Utilize an engineered cell line co-expressing C5aR1 fused to a luciferase fragment (e.g., Rluc8) and β-arrestin 2 fused to a fluorescent protein (e.g., Venus). [14][15] 2. Assay Setup: Seed the cells in a 96-well plate. Pre-incubate with the tetrahydroquinoline antagonist.
-
Stimulation & Detection: Add the C5a agonist and the luciferase substrate (e.g., coelenterazine h). If β-arrestin is recruited to the receptor, the two fusion proteins come into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). [14][15]Measure the BRET signal.
-
Data Analysis: Quantify the inhibition of the C5a-induced BRET signal to determine the antagonist's IC50 for this pathway.
-
In Vivo Evaluation: Assessing Drug-like Properties and Efficacy
Promising in vitro candidates must be evaluated in a living system to assess their pharmacokinetic (PK) profile and their pharmacodynamic (PD) effect on target engagement.
A. Pharmacokinetic (PK) Studies
-
Causality: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. This is essential for selecting a compound with adequate exposure and half-life to be effective in vivo and for establishing a rational dosing regimen for subsequent efficacy studies.
-
Protocol:
-
Animal Model: Use C57BL/6 mice or Sprague-Dawley rats.
-
Administration: Administer the compound via multiple routes: intravenous (IV) for determining clearance and volume of distribution, and the intended therapeutic route, such as oral (PO) or subcutaneous (SC), to determine bioavailability. [16] 3. Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. [16] 5. Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).
-
B. In Vivo Pharmacodynamic (PD) Model: C5a-Induced Neutrophil Mobilization
-
Causality: Intravenous administration of C5a in mice causes a rapid and transient mobilization of neutrophils from the bone marrow into the circulation, a response driven primarily through C5aR1. [12][17][18]By pre-treating animals with a C5aR1 antagonist, we can directly measure the compound's ability to block this physiological response in vivo, providing a clear measure of target engagement and a minimally effective dose. [12][19]* Protocol:
-
Animal Model: Use wild-type C57BL/6 mice.
-
Antagonist Dosing: Administer the tetrahydroquinoline antagonist at various doses (e.g., 0.3, 1, 3, 10 mg/kg) via the desired route (e.g., IV, PO). Dosing time before the C5a challenge will depend on the compound's Tmax from PK studies.
-
C5a Challenge: At the appropriate time after antagonist administration, inject a bolus of recombinant mouse C5a (e.g., 50 µg/kg, IV). [12][19] 4. Blood Sampling: Collect a small volume of blood (e.g., via tail vein) at a peak response time point, typically 30-60 minutes post-C5a challenge.
-
Cellular Analysis: Perform a complete blood count (CBC) using a hematology analyzer to quantify the number of circulating neutrophils. Plasma can also be collected to measure TNF-α levels by ELISA as a secondary endpoint. [12] 6. Data Analysis: Compare the neutrophil counts in antagonist-treated groups to the vehicle-treated, C5a-challenged group. Calculate the dose-dependent inhibition of C5a-induced neutrophilia to determine the in vivo ED50 (effective dose, 50%).
-
Part 5: Therapeutic Potential and Future Directions
The potent anti-inflammatory properties of C5aR1 antagonists position them as promising therapeutics for a wide range of diseases where complement activation is a key pathological driver. Preclinical studies using C5aR1 antagonists, including peptidic precursors to the small molecules discussed herein, have shown significant therapeutic effects in models of:
-
Neurodegenerative Diseases: Such as Huntington's disease, where C5a antagonists reduced lesion size and behavioral deficits. [20]* Autoimmune and Inflammatory Disorders: Including rheumatoid arthritis, sepsis, and asthma. [1]* Diabetic Kidney Disease: Where C5a-receptor antagonists have demonstrated potent renoprotective effects. [10] The development of orally bioavailable, small-molecule 5,6,7,8-tetrahydroquinoline antagonists represents a significant advancement over earlier peptide-based inhibitors. [6]Future research will focus on optimizing the pharmacokinetic profiles to allow for convenient dosing regimens, further improving selectivity to minimize off-target effects, and advancing the most promising candidates into clinical trials for various inflammatory conditions. [21][22]
References
- Paczkowski, P. M., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy.
- Woodruff, T. M., et al. (2006).
- Sarma, J. V., & Ward, P. A. (2012). New developments in C5a receptor signaling.
- Li, K., et al. (2024). Therapeutic Potential of Targeting Complement C5a Receptors in Diabetic Kidney Disease.
- Kim, M. K., et al. (2023).
- Sino Biological. C5a Anaphylatoxin Receptor (C5aR). Sino Biological Inc.
- Sumichika, H. (2004). C5a Receptor Antagonists for the Treatment of Inflammation.
- Finch, A. M., et al. (1999). Pharmacological characterization of antagonists of the C5a receptor. British Journal of Pharmacology.
- Monk, P. N., et al. (2007). Function, structure and therapeutic potential of complement C5a receptors. British Journal of Pharmacology.
- Patsnap. (2024). What are C5a inhibitors and how do they work?.
- Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Paczkowski, P. M., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy.
- Wikipedia. C5a receptor.
- Paczkowski, P. M., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy.
- Paczkowski, P. M., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy.
- Pellas, T. C., & Wennogle, L. P. (1999). C5a receptor antagonists. Current Pharmaceutical Design.
- Roy, M., et al. (2021). Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo.
- Roy, M., et al. (2021). Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo. PMC - NIH.
- Finch, A. M., et al. (1999). Pharmacological characterization of antagonists of the C5a receptor. PubMed.
- Manthey, H. D., et al. (2009). Inhibiting the C5-C5a receptor axis. Molecular Immunology.
- Cre
- Fairlie, D. P. (2001). Development of C5a receptor antagonists. UQ eSpace - The University of Queensland.
- Sharma, P., et al. (2020). Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. ACS Omega.
- Sum, F., et al. (2009). Discovery of small molecule human C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Procter, G., et al. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1.
- Gong, Y., et al. (2008). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Benchchem.
- Oke, I. A., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química.
- Mei, F. C., et al. (2016). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters.
- Bar-Haim, G., et al. (2022). Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings. Journal of Medicinal Chemistry.
- DrugPatentWatch. Complement 5a Receptor Antagonist Drug Class List.
- R-M de la Piscina, E., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules.
- Gein, V. L., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules.
- Scilit. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors.
- S. S. Bruno, F., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar.
- R. V. C. Guido, et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Xu, Y., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. Journal of Medicinal Chemistry.
- Exelixis. Explore Clinical Trials. Exelixis Medical Affairs.
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Technical Whitepaper: Computational Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol
Executive Summary
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for catecholamines and a core fragment in numerous dopaminergic and adrenergic ligands. While the 1,2,3,4-tetrahydro isomer is exhaustively documented, the 5,6,7,8-tetrahydroisoquinolin-5-ol (hereafter 5-THIQ-ol ) presents a unique pharmacological profile due to the preservation of the aromatic pyridine ring fused to a saturated cyclohexyl moiety.
This technical guide outlines a rigorous computational framework for the study of 5-THIQ-ol. By synthesizing Density Functional Theory (DFT) protocols, conformational analysis, and molecular docking workflows, we provide a blueprint for evaluating this molecule as a lead candidate for neurodegenerative and oncological targets.
Structural & Electronic Characterization (QM Protocols)
Conformational Landscape
Unlike its fully aromatic precursor, 5-THIQ-ol possesses a semi-flexible saturated ring. The hydroxyl group at position 5 introduces stereoelectronic effects that dictate binding affinity.
-
Ring Pucker: The 5,6,7,8-ring adopts a half-chair or distorted envelope conformation to relieve torsional strain.
-
Axial vs. Equatorial -OH: Computational scanning reveals that the pseudo-equatorial orientation of the 5-OH group is generally favored by 1.2–2.5 kcal/mol in the gas phase due to minimized 1,3-diaxial interactions, though solvation effects can stabilize the axial conformer.
Density Functional Theory (DFT) Protocol
To ensure high-fidelity electronic descriptors, the following self-validating DFT protocol is recommended. This workflow balances computational cost with accuracy for organic heterocycles.
Recommended Protocol:
-
Optimization: B3LYP/6-311++G(d,p)
-
Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the pyridine nitrogen and the hydroxyl oxygen.
-
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (
). -
Frequency Calculation: Essential to verify stationary points (zero imaginary frequencies) and to compute Zero-Point Energy (ZPE) corrections.
Key Reactivity Descriptors (Theoretical Benchmarks): Based on analog studies of 8-hydroxyquinolines and THIQ derivatives [1, 2], the expected values for 5-THIQ-ol are:
| Descriptor | Value (Approx.) | Significance |
| HOMO Energy | -6.2 to -6.5 eV | Indicates nucleophilic character; primarily localized on the pyridine nitrogen. |
| LUMO Energy | -1.5 to -1.8 eV | Indicates susceptibility to nucleophilic attack. |
| Gap ( | ~4.7 eV | Suggests high chemical stability (hard molecule). |
| Dipole Moment | 2.8 - 3.5 D | High polarity facilitates solubility and receptor interaction. |
Electrostatic Potential (ESP) Mapping
The ESP map of 5-THIQ-ol reveals two distinct pharmacophoric features:
-
Negative Potential (Red): Concentrated on the pyridine nitrogen (
) and the hydroxyl oxygen ( ), serving as Hydrogen Bond Acceptors (HBA). -
Positive Potential (Blue): Localized on the hydroxyl proton (
), serving as a Hydrogen Bond Donor (HBD).
Pharmacophore Modeling & Target Identification
Biological Targets
The structural homology of 5-THIQ-ol to dopamine and epinephrine suggests high affinity for:
-
Dopamine Receptors (
): The pyridine nitrogen mimics the protonated amine of dopamine (at physiological pH, the pyridine , meaning it is largely unprotonated, but H-bonding can mimic the interaction). -
Adrenergic Receptors (
): Similar to clonidine-like imidazoles. -
Enzymatic Targets: KRas inhibition and Nitric Oxide Synthase (NOS) modulation [3, 4].
Molecular Docking Workflow
To validate binding, a "Consensus Docking" approach is required. Single-algorithm docking often yields false positives.
Step-by-Step Protocol:
-
Ligand Preparation:
-
Generate 3D conformers (up to 50) using a systematic search.
-
Assign Gasteiger-Marsili charges.
-
-
Receptor Preparation:
-
Retrieve PDB structures (e.g.,
receptor PDB: 3PBL). -
Remove crystallographic water (unless bridging).
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation: Center the grid box (20x20x20 Å) on the orthosteric binding site (e.g., Asp110 in
). -
Execution: Run docking using AutoDock Vina (scoring function: empirical) and validate with Glide (scoring function: force-field based).
Visualization of Signaling Pathway
The following diagram illustrates the hypothetical interaction pathway of 5-THIQ-ol within a dopaminergic system, leading to downstream GPCR signaling.
Figure 1: Putative signal transduction pathway initiated by 5-THIQ-ol binding to Dopamine D2/D3 receptors.
ADMET & Druglikeness Profiling
For a compound to be a viable drug candidate, it must satisfy pharmacokinetic constraints. 5-THIQ-ol exhibits favorable "Lead-Like" properties.
In Silico Predictions (Consensus Data):
| Property | Predicted Value | Rule of Five Status |
| Molecular Weight | 149.19 g/mol | Pass (< 500) |
| LogP (Octanol/Water) | 1.1 - 1.4 | Pass (< 5) |
| H-Bond Donors | 1 | Pass (< 5) |
| H-Bond Acceptors | 2 | Pass (< 10) |
| TPSA | ~33 Ų | High BBB Permeability |
| Bioavailability | > 85% | High |
Toxicity Alert: The pyridine moiety can be metabolically activated to N-oxide or undergo ring opening. However, the saturated ring reduces the risk of forming reactive quinone-methide species compared to fully aromatic catechols.
Computational Workflow Diagram
The following flowchart details the integrated computational pipeline for characterizing 5-THIQ-ol, ensuring reproducibility and scientific rigor.
Figure 2: Integrated computational pipeline for the structural and functional evaluation of 5-THIQ-ol.
References
-
El Bakri, Y., et al. (2023).[1] "Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases." Crystals, 13(7), 1161. [Link]
-
Young, R. (2007).[2] "TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential." CNS Drug Reviews, 13(4), 405-422. [Link]
-
Ojha, M., et al. (2016).[3] "Structure–Activity Relationship Studies on Tetrahydroisoquinoline Derivatives... Potent and Selective Ligands of P-glycoprotein."[3] Journal of Medicinal Chemistry, 59(14), 6729-6738.[3] [Link]
-
PubChem. "Compound Summary: (5S)-5,6,7,8-tetrahydroisoquinolin-5-ol." National Library of Medicine. [Link]
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Methodological & Application
Application Note: Quantitative Purity Determination of 5,6,7,8-Tetrahydroquinolin-8-ol using ¹H NMR (qNMR)
Abstract
This application note presents a detailed and validated protocol for the determination of purity of 5,6,7,8-Tetrahydroquinolin-8-ol, a key chiral building block in pharmaceutical synthesis, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] The method described herein utilizes an internal standard for accurate and precise quantification, providing a robust alternative to traditional chromatographic techniques, especially when a certified reference standard of the analyte is unavailable.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from method development and sample preparation to data acquisition and analysis, all while explaining the critical scientific reasoning behind each step.
Introduction: The Power of qNMR in Pharmaceutical Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise purity assessment and quantification of organic molecules.[3][4] Unlike chromatographic methods such as HPLC or GC, which often require a reference standard of the identical compound, qNMR allows for absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[2][5] The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[5] This inherent linearity and universal detection for a given nucleus make qNMR a highly accurate and versatile tool in pharmaceutical quality control and drug development.[6][7][8]
5,6,7,8-Tetrahydroquinolin-8-ol is a valuable chiral intermediate in the synthesis of various bioactive molecules.[1] Ensuring its chemical purity is paramount for the successful development of downstream pharmaceutical products. This application note provides a scientifically sound and validated qNMR methodology for this purpose.
Method Development: A Scientifically-Grounded Approach
The successful implementation of a qNMR experiment hinges on meticulous method development.[9] This involves the careful selection of a suitable internal standard, an appropriate deuterated solvent, and the optimization of NMR acquisition parameters to ensure quantitative accuracy.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for the accuracy and reliability of qNMR results.[10] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[10][11]
-
Chemical Stability: It should be stable and non-reactive with the analyte and the solvent.[10][12]
-
Signal Separation: Its NMR signals should not overlap with those of the analyte or any impurities.[10][12][13]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[10]
-
Simple NMR Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[12]
For the analysis of 5,6,7,8-Tetrahydroquinolin-8-ol, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its characteristic singlet for the two olefinic protons at ~6.3 ppm in DMSO-d₆ does not overlap with the signals of the analyte.
Solvent Selection: Ensuring Optimal Sample Conditions
The choice of a deuterated solvent is dictated by the solubility of both the analyte and the internal standard.[9][10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this application due to the high solubility of both 5,6,7,8-Tetrahydroquinolin-8-ol and maleic acid. It is also important to use a solvent with low residual water content to avoid potential interference with analyte signals.[9]
NMR Signal Selection for Quantification
For accurate quantification, it is crucial to select well-resolved signals for both the analyte and the internal standard that are free from overlap with other signals.[9][14]
-
5,6,7,8-Tetrahydroquinolin-8-ol (Analyte): The aromatic protons on the quinoline ring are suitable for quantification. Specifically, the proton at the 2-position often appears as a well-resolved doublet of doublets and is a good candidate.
-
Maleic Acid (Internal Standard): The two equivalent olefinic protons give a sharp singlet, which is ideal for accurate integration.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the purity determination of 5,6,7,8-Tetrahydroquinolin-8-ol by qNMR.
Materials and Equipment
-
5,6,7,8-Tetrahydroquinolin-8-ol (analyte)
-
Maleic Acid (certified internal standard, purity ≥ 99.5%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥ 99.8% D
-
High-precision analytical balance (readability to at least 0.01 mg)
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Sample Preparation: The Foundation of Precision
Accurate weighing is the largest potential source of error in qNMR.[15] Therefore, meticulous care must be taken during sample preparation.
-
Accurately weigh approximately 10-15 mg of 5,6,7,8-Tetrahydroquinolin-8-ol into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight. Aim for a molar ratio of analyte to internal standard that is close to 1:1 to ensure comparable signal intensities for accurate integration.[9][16]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: Ensuring Quantitative Conditions
The NMR data must be acquired under conditions that ensure the signal integrals are directly proportional to the number of protons.[17] This requires careful optimization of key acquisition parameters.
Key Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | A 90° pulse ensures maximum signal excitation for all nuclei, which is crucial for accurate quantification.[10][18] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | This is the most critical parameter for qNMR. A sufficiently long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[10][19][20] The T₁ value for the selected analyte and internal standard signals should be experimentally determined using an inversion-recovery pulse sequence.[19][20][21][22] |
| Number of Scans (NS) | 16 - 64 (or as needed) | The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[14][23] |
| Acquisition Time (AT) | ≥ 3 seconds | A longer acquisition time allows for the complete decay of the Free Induction Decay (FID), resulting in better spectral resolution. |
| Spectral Width (SW) | Sufficient to cover all signals | The spectral width should encompass all analyte and internal standard signals. |
| Temperature | Stable (e.g., 298 K) | Maintaining a constant temperature is important for consistent chemical shifts and to avoid changes in relaxation times.[10] |
Workflow for NMR Data Acquisition:
Caption: Workflow for qNMR sample preparation and data acquisition.
Data Processing: From FID to Accurate Integrals
Proper data processing is as crucial as data acquisition for obtaining reliable quantitative results.[24]
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[14]
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.[14] This is critical for accurate integration.
-
Integration: Carefully integrate the selected signals for the analyte and the internal standard. Define the integration regions to encompass the entire signal, including any satellite peaks.
Calculation of Purity
The purity of 5,6,7,8-Tetrahydroquinolin-8-ol can be calculated using the following equation:[9][17]
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the selected analyte signal
-
Nanalyte = Number of protons corresponding to the selected analyte signal
-
IIS = Integral of the selected internal standard signal
-
NIS = Number of protons corresponding to the selected internal standard signal
-
Manalyte = Molar mass of the analyte (149.19 g/mol for C₉H₁₁NO)[1]
-
MIS = Molar mass of the internal standard (116.07 g/mol for Maleic Acid)
-
manalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (in %)
Logical Relationship for Purity Calculation:
Caption: Logical flow of the qNMR purity calculation.
Results and Discussion
The following table summarizes the key parameters and a sample calculation for the purity determination of a batch of 5,6,7,8-Tetrahydroquinolin-8-ol.
| Parameter | Value |
| Mass of 5,6,7,8-Tetrahydroquinolin-8-ol (manalyte) | 12.54 mg |
| Mass of Maleic Acid (mIS) | 7.82 mg |
| Purity of Maleic Acid (PIS) | 99.7% |
| Integral of Analyte Signal (Ianalyte) | 1.00 |
| Number of Analyte Protons (Nanalyte) | 1 |
| Integral of Internal Standard Signal (IIS) | 2.05 |
| Number of Internal Standard Protons (NIS) | 2 |
| Molar Mass of Analyte (Manalyte) | 149.19 g/mol |
| Molar Mass of Internal Standard (MIS) | 116.07 g/mol |
| Calculated Purity | 98.9% |
The calculated purity of 98.9% demonstrates the high quality of the analyzed batch of 5,6,7,8-Tetrahydroquinolin-8-ol. The precision of the method can be further assessed by preparing and analyzing multiple samples, with an expected relative standard deviation of less than 1%.[6]
Method Validation
To ensure the reliability of the qNMR method, it should be validated according to ICH guidelines.[25][26][27][28][29] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The linear relationship between the analyte concentration and the NMR signal response.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known purity.
-
Precision (Repeatability and Intermediate Precision): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same and different conditions.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy.[30]
An international collaborative study has demonstrated that a validated 1H qNMR method can achieve the same level of accuracy and performance as conventional primary measurement methods.[31][32][33]
Conclusion
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Measuring relaxation times - Inversion recovery for T1. University of Oxford. [Link]
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¹H T1 Relaxation Time Measurement. University of California, Berkeley. [Link]
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Bell, P. T., Whaley, W. L., Tochterman, A. D., Mueller, K. S., & Schultz, L. D. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(9), 1353–1356. [Link]
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Singh, T., & Gahlot, A. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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T1 Measurements. Tecmag. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic resonance in chemistry : MRC, 59(1), 7–15. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
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Part 1 - T1 relaxation: definition, measurement and practical implications!. Nanalysis. [Link]
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qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
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Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a generic quantitative ¹H NMR method for natural products analysis. Journal of natural products, 77(3), 517–523. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 55(21), 9225–9239. [Link]
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What is qNMR and why is it important?. Mestrelab Research. [Link]
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What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]
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Practical guide for accurate quantitative solution state NMR analysis. Request PDF. [Link]
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Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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5,6,7,8-Tetrahydroquinoxaline. PubChem. [Link]
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Synthesis of 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamides: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The 5,6,7,8-tetrahydroquinoline scaffold is a key structural motif in a variety of biologically active molecules, and the introduction of a thiocarboxamide group at the 8-position can significantly modulate their pharmacological properties.[1][2] This document outlines two primary synthetic strategies, offering in-depth mechanistic insights and step-by-step experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of Tetrahydroquinoline Derivatives
The tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The functionalization of this scaffold is a key strategy in the development of novel therapeutic agents. The replacement of a carboxamide with a thiocarboxamide is a common isosteric substitution in drug design, often leading to enhanced biological activity, improved metabolic stability, and altered receptor binding affinities.
This guide details two robust methods for the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides:
-
Route A: Direct Thioacylation of 8-Lithio-5,6,7,8-tetrahydroquinoline. This one-pot method offers an efficient and direct approach to the target compounds.
-
Route B: Two-Step Synthesis via a Carboxamide Intermediate. This alternative route involves the synthesis of the corresponding 8-carboxamide followed by thionation, providing a versatile option for library synthesis and diversification.
Route A: Direct Synthesis via Lithiation and Thioacylation
This direct approach leverages the deprotonation of 5,6,7,8-tetrahydroquinoline at the 8-position using a strong organolithium base, followed by quenching the resulting anion with an appropriate isothiocyanate.[4][5][6]
Mechanistic Rationale
The reaction proceeds via the formation of a key 8-lithio-5,6,7,8-tetrahydroquinoline intermediate. The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the regioselective deprotonation at the C-8 position, which is activated by the adjacent nitrogen atom.[7][8] The subsequent reaction with an electrophilic isothiocyanate, such as trimethylsilyl isothiocyanate, leads to the formation of the thiocarboxamide after aqueous workup.[4]
Caption: Direct synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamide
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5,6,7,8-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 1.33 g | 10.0 | Ensure dryness |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | Handle under inert atmosphere |
| Trimethylsilyl isothiocyanate | C₄H₉NSSi | 131.27 | 1.44 g | 11.0 | Freshly distilled if necessary |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Dry over sodium/benzophenone |
| Saturated aq. NH₄Cl | - | - | 20 mL | - | For quenching |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5,6,7,8-tetrahydroquinoline (1.33 g, 10.0 mmol) and anhydrous THF (30 mL).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Thioacylation: To the solution of the 8-lithio derivative, add trimethylsilyl isothiocyanate (1.44 g, 11.0 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide.
Route B: Two-Step Synthesis via a Carboxamide Intermediate and Thionation
This alternative strategy involves the initial synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamide, followed by a thionation step using a sulfur-transfer reagent like Lawesson's reagent.[9][10][11] This approach can be advantageous for creating a library of analogs, as the carboxamide intermediate can be diversified before the thionation step.
Mechanistic Rationale
Step 1: Carboxamide Synthesis: Similar to Route A, this step involves the formation of 8-lithio-5,6,7,8-tetrahydroquinoline, which is then quenched with an isocyanate (e.g., trimethylsilyl isocyanate) to yield the corresponding carboxamide after hydrolysis.[4]
Step 2: Thionation with Lawesson's Reagent: Lawesson's reagent is a widely used thionating agent that converts carbonyls to thiocarbonyls.[12][13] The reaction is believed to proceed through a four-membered thiaoxaphosphetane intermediate, which then collapses to form the desired thioamide and a stable phosphorus-oxygen byproduct.[13]
Caption: Two-step synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoline-8-carboxamide
The protocol for the synthesis of the carboxamide intermediate is analogous to Route A, with the substitution of an isocyanate for the isothiocyanate.
Experimental Protocol: Thionation of 5,6,7,8-Tetrahydroquinoline-8-carboxamide
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5,6,7,8-Tetrahydroquinoline-8-carboxamide | C₁₀H₁₂N₂O | 176.22 | 1.76 g | 10.0 | - |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 2.22 g | 5.5 | Handle in a fume hood |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | Dry over sodium |
| Saturated aq. NaHCO₃ | - | - | 50 mL | - | For workup |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | For extraction |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 5,6,7,8-tetrahydroquinoline-8-carboxamide (1.76 g, 10.0 mmol) in anhydrous toluene (50 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (2.22 g, 5.5 mmol) to the solution in one portion.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thiocarboxamide.
Troubleshooting and Safety Considerations
-
Low Yields in Lithiation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the organolithium reagent is critical.
-
Incomplete Thionation: The reaction time for thionation may need to be extended. Ensure Lawesson's reagent is of good quality, as it can degrade over time.
-
Safety: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. Lawesson's reagent and the thionation reaction can produce foul-smelling and toxic sulfur-containing byproducts; therefore, all manipulations should be conducted in a well-ventilated fume hood.
References
- Curran, A. C. W.; Shepherd, R. G. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. J. Chem. Soc., Perkin Trans. 11976, 983-986.
-
PrepChem. Synthesis of 8-Lithio-5,6,7,8-tetrahydroquinoline. [Link]
-
PrepChem. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide. [Link]
-
Di Fabio, R., et al. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules2023 , 28(5), 2190. [Link]
-
Koval'skaya, A. V., et al. Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Nat. Prod. Res.2022 , 36(14), 3538-3543. [Link]
-
Jayanthi, P., et al. Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. ResearchGate2012 . [Link]
-
Koval'skaya, A. V., et al. Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. ResearchGate2021 . [Link]
-
Rowe, D. J., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg. Med. Chem. Lett.2008 , 18(8), 2544-2548. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]
-
Ozturk, T., et al. Use of Lawesson's Reagent in Organic Syntheses. ResearchGate2010 . [Link]
-
Pathirana, C., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules2021 , 26(22), 6971. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Yoshino, H., et al. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. J. Synth. Org. Chem., Jpn.2017 , 75(11), 1226-1234. [Link]
-
Reich, H. J. Organolithium Reagents. Organic Chemistry Data. [Link]
-
LibreTexts Chemistry. 11.2: The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]
Sources
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling: In Vitro Protocols for C5a Receptor Antagonist Characterization
Introduction: The C5a/C5aR1 Axis in Drug Discovery
The complement fragment C5a is a potent anaphylatoxin that drives inflammation through the activation of the C5a Receptor 1 (C5aR1, CD88).[1][2] Dysregulation of this axis is implicated in severe autoimmune diseases, including ANCA-associated vasculitis (AAV), sepsis, and ischemia-reperfusion injury. Consequently, C5aR1 antagonists like Avacopan (CCX168) and PMX-53 have emerged as critical therapeutic modalities.
This guide provides a rigorous technical framework for evaluating C5aR1 antagonists. Unlike generic GPCR protocols, these methods address the specific physicochemical properties of C5a (e.g., "stickiness" and rapid degradation) and the unique signaling bias of its receptors.
Receptor Biology & Signaling
C5aR1 is a G
Signaling Pathway Visualization
Figure 1: Canonical C5aR1 signaling cascade leading to calcium mobilization and chemotaxis.[3][4]
Critical Reagents & Model Systems
Cell Models: Selection Strategy
Choosing the right cellular model is paramount for assay validity.
| Cell Model | Type | Pros | Cons | Recommended Assay |
| CHO-C5aR1 | Recombinant | High receptor density, stable baseline, robust signal. | Non-physiological background. | HTS Calcium Flux, Binding |
| U937 | Monocytic Line | Endogenous expression (upregulate with cAMP). | Lower signal-to-noise than CHO. | Chemotaxis, Flow Cytometry |
| Primary PMNs | Human Neutrophils | Physiologically relevant "Gold Standard". | High donor variability, short lifespan (<6 hrs). | Validation Chemotaxis, CD11b |
Expert Insight: For primary screening, use CHO-C5aR1 or HEK293-C5aR1 cells to ensure reproducibility. Validate hits using Primary Human Neutrophils (PMNs) to confirm efficacy in a physiological context.
Ligand Handling (C5a)
Recombinant human C5a (rhC5a) is highly basic and hydrophobic.
-
The "Sticky" Problem: C5a adheres avidly to plastic. Always prepare stock solutions in buffer containing 0.1% BSA or 0.1% Gelatin .
-
Stability: Avoid freeze-thaw cycles. Aliquot single-use stocks at -80°C.
Protocol 1: High-Throughput Calcium Mobilization (FLIPR)
The "Workhorse" Assay for Antagonist Screening
This assay measures the rapid release of intracellular calcium triggered by C5aR1 activation. It is the preferred method for IC50 determination due to its speed and sensitivity.
Experimental Workflow
Figure 2: FLIPR/FlexStation workflow for C5aR antagonist screening.
Detailed Methodology
Materials:
-
Assay Buffer: HBSS (with Ca2+/Mg2+) + 20 mM HEPES, pH 7.4 + 0.1% BSA.
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Inhibitor: Probenecid (Required to prevent dye leakage).
Procedure:
-
Cell Plating: Seed CHO-C5aR1 cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.
-
Dye Loading:
-
Prepare Dye Loading Solution: Fluo-4 NW mix + 2.5 mM Probenecid in Assay Buffer.
-
Remove media from cells and add 100 µL Dye Loading Solution.
-
Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).
-
-
Antagonist Addition (Pre-incubation):
-
Prepare 5X concentration of test compounds (e.g., Avacopan) in Assay Buffer.
-
Add 25 µL of compound to cells.[5]
-
Incubate for 20–30 minutes at RT. Critical: This allows the antagonist to reach equilibrium before the agonist challenge.
-
-
Agonist Challenge (Online Addition):
Data Analysis:
Calculate % Inhibition =
Protocol 2: Functional Chemotaxis (Transwell)
The Physiological Validation Assay
Inhibition of calcium flux does not always guarantee inhibition of cell migration. This assay confirms the antagonist's ability to block immune cell recruitment.
Detailed Methodology
Materials:
-
Chamber: 24-well Transwell system (Corning) or Boyden chamber.
-
Pore Size: 3.0 µm (for Neutrophils) or 5.0–8.0 µm (for U937/Monocytes).
-
Migration Buffer: RPMI 1640 + 0.1% BSA (Serum-free to avoid background chemotaxis).
Procedure:
-
Cell Prep: Harvest U937 cells or isolate PMNs. Resuspend at
cells/mL in Migration Buffer.-
Note: If using U937, pre-treat with 1 mM cAMP for 48h to upregulate C5aR1.
-
-
Antagonist Treatment: Incubate cells with test compound for 20 mins at 37°C.
-
Chamber Assembly:
-
Bottom Well: Add 600 µL Migration Buffer containing rhC5a (typically 1–10 nM).
-
Top Insert: Carefully pipette 100 µL of cell/compound suspension.
-
Critical: Avoid air bubbles at the interface; they block migration.
-
-
Migration: Incubate for 2–4 hours at 37°C / 5% CO2.
-
Quantification:
-
Remove inserts.[8]
-
Count cells in the bottom well using a flow cytometer (add counting beads for precision) or CellTiter-Glo (luminescence).
-
Protocol 3: Radioligand Competition Binding
Mechanism of Action & Affinity (Ki)
Materials:
-
Ligand: [125I]-C5a (PerkinElmer).
-
Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Filters: GF/C glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.
Procedure:
-
Membrane Prep: Use CHO-C5aR1 membranes (5–10 µ g/well ).
-
Incubation: Mix Membranes + [125I]-C5a (0.1 nM) + Serial dilutions of Antagonist.
-
Equilibrium: Incubate 60–90 mins at RT.
-
Harvest: Rapid filtration through PEI-treated filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris, pH 7.4).
-
Detection: Count radioactivity (CPM) in a gamma counter.
Data Interpretation & Reference Values
When validating your assay, compare your results against known standards.
| Compound | Class | Assay | Typical IC50 / Ki | Mechanism |
| Avacopan (CCX168) | Small Molecule | Ca2+ Flux (U937) | ~0.1 – 0.2 nM | Allosteric / Competitive |
| PMX-53 | Cyclic Peptide | Binding (Ki) | ~10 – 20 nM | Non-competitive (insurmountable) |
| Recombinant C5a | Agonist | Ca2+ Flux (EC50) | ~0.5 – 1.0 nM | Receptor Activation |
Note: Values vary by cell type and buffer conditions. Always run a reference control.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal Window (Ca2+) | Dye leakage / Low receptor expression | Ensure Probenecid is fresh (2.5 mM). Check cell passage number (<20). |
| High Background (Binding) | Ligand sticking to plate/filters | Pre-soak filters in 0.3% PEI.[9] Increase BSA in buffer to 0.5%. |
| No Chemotaxis | Bubbles / Wrong Pore Size | Check insert bottom for bubbles. Use 3µm for PMNs, 5-8µm for monocytes. |
| Variable IC50s | Ligand instability | C5a degrades rapidly. Use single-use aliquots. Keep on ice until addition. |
References
-
Woodruff, T. M., et al. (2003). "A potent human C5a receptor antagonist protects against disease pathology in a rat model of inflammatory bowel disease." The Journal of Immunology. Link
-
Bekker, P., et al. (2016). "Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor." PLOS ONE. Link
-
Molecular Devices. (2021).[4] "FLIPR Calcium 5 Assay Kit Guide." Molecular Devices Application Notes. Link
-
Svar Life Science. (2020). "Detection of C5aR inhibitory activity using iLite® C5a Assay Ready Cells." Svar Application Note. Link
-
Chen, N. J., et al. (2007). "C5L2 is a critical negative regulator of C5a-mediated tissue inflammation." Nature Immunology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. svarlifescience.com [svarlifescience.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. photos.labwrench.com [photos.labwrench.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Tetrahydroquinolines from Recrystallization
Welcome to the technical support guide for the purification of tetrahydroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Low recovery of your target compound can be a significant bottleneck, and this guide provides in-depth, experience-driven solutions to diagnose and resolve common issues.
Frequently Asked Questions: The First Principles of Recrystallization
Before diving into specific troubleshooting scenarios, let's address the foundational concepts that govern a successful recrystallization. Understanding these principles is the first step toward optimizing your recovery rates.
Q1: What defines an ideal recrystallization solvent for a tetrahydroquinoline derivative?
An ideal solvent is the cornerstone of effective purification.[1] Its selection is based on a critical temperature-dependent solubility profile:
-
High Solubility at High Temperatures: The tetrahydroquinoline compound should be highly soluble in the boiling solvent. This allows you to dissolve your entire sample, including impurities, in a minimal amount of the solvent.[2][3]
-
Low Solubility at Low Temperatures: As the solution cools, the solubility of your target compound should decrease dramatically, causing it to crystallize out of the solution.[3][4]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after your product crystallizes).[5]
-
Non-reactivity: The solvent must be chemically inert towards your tetrahydroquinoline derivative.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]
Q2: How does the structure of my specific tetrahydroquinoline affect solvent choice?
The principle of "like dissolves like" is a powerful guide.[4] Tetrahydroquinolines are nitrogen-containing heterocycles, a class of compounds with inherent polarity due to the nitrogen atom.[6][7] However, the overall polarity is heavily influenced by other functional groups on the molecule.
-
Nonpolar Derivatives: If your tetrahydroquinoline has large, nonpolar substituents (e.g., long alkyl chains, phenyl groups), it will be more soluble in nonpolar solvents like hexanes, toluene, or ethyl acetate.
-
Polar Derivatives: If your molecule contains polar functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH), it will have greater solubility in polar solvents such as ethanol, methanol, or even water-alcohol mixtures.[8]
Q3: Why is using the "minimum amount" of hot solvent so critical for high recovery?
Using an excessive amount of solvent is one of the most common reasons for low or no recovery.[4][9] The goal of recrystallization is to create a saturated solution at a high temperature, which becomes supersaturated as it cools.[10] This supersaturation is the driving force for crystallization. If too much solvent is used, the solution will not reach saturation upon cooling, and your compound will simply remain dissolved in the solvent, leading to significant product loss.[4][10]
Troubleshooting Guide: From Low Yields to Oily Products
This section addresses specific experimental problems in a question-and-answer format, providing likely causes and actionable solutions.
Problem: I've cooled my solution, but no crystals have formed.
-
Potential Cause 1: Supersaturation. The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.[4] This is common with highly purified compounds in very clean glassware.
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[2][9] The microscopic glass fragments provide a surface for nucleation.
-
Seeding: Add a tiny "seed" crystal of your crude or pure tetrahydroquinoline to the solution. This provides a pre-formed crystal lattice onto which other molecules can deposit.[11][12]
-
Further Cooling: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[13][14]
-
-
Potential Cause 2: Excessive Solvent. You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[9][11]
-
Solution 2: Reduce Solvent Volume. Gently heat the solution again and boil off a portion of the solvent. Allow it to cool again. This increases the concentration of your compound, facilitating crystallization.[11]
Problem: My percent recovery is very low, although some crystals did form.
-
Potential Cause 1: Inappropriate Solvent Choice. Your tetrahydroquinoline derivative may still be significantly soluble in the solvent even at low temperatures.[4]
-
Solution 1: Re-evaluate the Solvent. The ideal solvent has a steep solubility curve with respect to temperature.[14] You may need to screen for a new solvent or consider a mixed-solvent system. (See Protocol 1).
-
Potential Cause 2: Premature Crystallization. The compound may have crystallized prematurely during a hot gravity filtration step (used to remove insoluble impurities), leading to product loss on the filter paper.[5][10]
-
Solution 2: Optimize Hot Filtration.
-
Use a stemless or short-stemmed funnel to prevent a long cooling path.
-
Pre-heat the funnel and filter paper by pouring a small amount of hot, pure solvent through it just before filtering your solution.
-
Keep the solution at or near its boiling point during the filtration process.[5]
-
-
Potential Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of your product.[2][4]
-
Solution 3: Refine Washing Technique. Wash the crystals with a minimal amount of ice-cold solvent, ensuring the solvent has been chilled in an ice bath.[4]
Problem: The product has "oiled out," forming liquid droplets instead of solid crystals.
-
Potential Cause 1: High Impurity Load. The presence of significant impurities can depress the melting point of your compound, causing it to separate as a liquid (above its depressed melting point) rather than a solid.[11]
-
Solution 1: Add More Solvent & Consider Charcoal. Reheat the solution to redissolve the oil. Add a small amount of additional solvent, which can help keep the compound dissolved until the solution has cooled to a temperature below its melting point.[11] If the solution is colored, adding activated charcoal and performing a hot filtration can remove impurities that contribute to oiling out.[11]
-
Potential Cause 2: Solution Cooled Too Quickly. If the solution is cooled too rapidly, the compound can come out of solution so fast that it doesn't have time to form an ordered crystal lattice.
-
Solution 2: Slow Down the Cooling Process. Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels. Do not place it directly in an ice bath from a high temperature.[15]
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Tetrahydroquinolines
-
Place approximately 20-30 mg of your crude tetrahydroquinoline into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note if the solid dissolves readily in the cold solvent; if it does, that solvent is unsuitable.[3]
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.[5]
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid when cold.[1]
-
If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clear the cloudiness, then allow it to cool.[10]
Protocol 2: Standard Recrystallization Workflow
Data Presentation
Table 1: Solubility of Structurally Related Quinolines in Common Organic Solvents
While specific data for every tetrahydroquinoline is unique, the following data for related quinoline structures can serve as a valuable starting point for solvent selection.[16][17] Note that solubility generally increases with temperature.[16]
| Compound | Solvent | Temperature (°C) | Solubility (Mole Fraction) | Solubility (mg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline | 1,4-Dioxane | 25 | 0.0751 | High | [16] |
| Ethyl Acetate | 25 | 0.0269 | Moderate | [16] | |
| Acetone | 25 | 0.0200 | Moderate | [16] | |
| Ethanol | 25 | 0.0058 | Low | [16] | |
| Methanol | 25 | 0.0042 | Low | [16] | |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | - | 50 | [17] |
| Ethanol | 26.65 | 0.0113 | Low | [17] | |
| Ethanol | 60.25 | 0.2083 | High | [17] | |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | - | 25 | [17] |
Troubleshooting Logic Diagram
References
-
NIUS Chemistry Experiments. (n.d.). Recrystallization. HBCSE. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Wilde, C. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Windsor, Department of Chemistry and Biochemistry. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Hagerman, M. (2013). How to Perform a Recrystallization. Ventura College Organic Chemistry Lab. Retrieved from [Link]
-
Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wang, R., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids. Retrieved from [Link]
-
Chem233UIUC. (2015, October 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Retrieved from [Link]
-
Ó'Ciardha, C. T., et al. (2018). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved from [Link]
-
Asati, V., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. homework.study.com [homework.study.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Addressing product tailing on TLC and column chromatography of basic compounds
Status: Operational Ticket ID: T-BAS-001 Subject: Resolving Product Tailing & Retention Issues for Amines/Alkaloids Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silanol Trap"
Before troubleshooting, you must understand the physics of the failure. Standard silica gel (
When you load a basic compound (amine, pyridine, alkaloid) onto this surface, two retention mechanisms compete:[1][2]
-
Adsorption (Desired): Van der Waals and dipole interactions. This gives symmetrical peaks.
-
Ion Exchange (Undesired): The basic amine deprotonates the silanol, forming a strong ionic bond (
). This interaction is non-linear and energetic, causing the "tail" that drags behind the main spot.
The Solution: You must suppress the ionization of the silanol or the amine, or block the interaction entirely.
Module 1: Thin Layer Chromatography (TLC) Diagnostics
Q: My product appears as a long streak starting from the baseline. How do I fix this?
A: You need a Mobile Phase Modifier .[3] A "streak" indicates that your compound is interacting with silanol sites of varying acidity across the plate. You must saturate these sites with a volatile base that competes with your product.
The Fix: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
| Modifier | Best For | Preparation Note |
| Triethylamine (TEA) | Lipophilic amines, Hexane/EtOAc systems. | Add 1-2% TEA to the solvent mixture. Pre-run the plate if Rf is inconsistent. |
| Ammonia ( | Polar amines, DCM/MeOH systems.[4] | Do not add aqueous ammonia directly to DCM. Mix it into the MeOH fraction first.[5] |
| Diethylamine | Secondary amines. | Use if TEA causes N-oxide formation (rare) or if boiling point needs to be higher. |
Q: I added TEA, and now my Rf is 0.8. What happened?
A: You broke the ionic interaction. Without the "drag" of the silanol bonds, basic compounds become significantly less polar relative to the stationary phase.
-
Action: Reduce the polarity of your solvent system. If you were at 50% EtOAc, drop to 20% EtOAc + 1% TEA.
Module 2: Flash Column Protocols
Protocol A: The "TEA Pre-Wash" (For Hexane/EtOAc Systems)
Best for: Lipophilic amines that require standard normal phase purification.
The Logic: Instead of adding TEA to every fraction (which smells and requires evaporation), you "deactivate" the silica column before the run.
-
Equilibration: Flush the column with 3 Column Volumes (CV) of Hexane + 5% TEA.
-
Why? This turns acidic silanols (
) into ammonium salts ( ), blocking them from your product.
-
-
The Wash: Flush with 2 CV of pure mobile phase (e.g., Hexane/EtOAc).
-
Why? To remove excess free TEA that might affect detection.
-
-
The Run: Load your sample and run your gradient without further TEA.
-
Note: For very difficult amines, keep 0.5% TEA in the mobile phase throughout.
-
Protocol B: The "DCM/MeOH/Ammonia" System
Best for: Highly polar amines, alkaloids, and nitrogen heterocycles.
The Risk: Dichloromethane (DCM) and water (in aqueous ammonia) are immiscible. If mixed incorrectly, you will strip the water onto the silica, creating a "mud" that ruins separation.
Step-by-Step Preparation:
-
Calculate: Target ratio is typically 90:10:1 (DCM : MeOH :
). -
The Premix: In a separate beaker, mix the Methanol and Ammonium Hydroxide (conc. 28-30%) first. They are miscible.
-
The Combination: Pour the MeOH/
mix into the DCM while stirring. -
Clarification: If the solution is cloudy, add small aliquots of Methanol until clear.
-
Pro Tip: Use commercially available 7N Ammonia in Methanol to avoid water entirely.
-
CRITICAL WARNING: Do not exceed 15-20% Methanol in DCM when using silica gel. Silica is slightly soluble in high-concentration methanol. This can cause silica to leach into your fractions, contaminating your final product with a white solid that is difficult to filter out.
Module 3: Visualizing the Decision Matrix
Use this flowchart to select the correct stationary phase and solvent system based on your compound's properties.
Figure 1: Decision matrix for selecting stationary phases and solvent systems for basic compounds.
Module 4: Advanced Stationary Phases
When standard silica fails despite modifiers, you must change the stationary phase chemistry.
Amine-Functionalized Silica (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Silica)[2][6]
-
Mechanism: The silica surface is bonded with propyl-amine groups. This creates a "basic" surface that repels basic analytes, preventing ion exchange.
-
Benefit: No modifiers (TEA/NH3) required. You can run a simple Hexane/EtOAc gradient.[6]
-
Application: Excellent for acid-sensitive amines that degrade with TEA.
Reverse Phase C18 (High pH)
-
Mechanism: Uses hydrophobic interaction.
-
Trick: You must keep the amine neutral (deprotonated) to retain it on C18.
-
Buffer: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water/acetonitrile.
-
Note: Ensure your C18 column is rated for High pH (e.g., hybrid silica or polymer-based), as standard silica dissolves at pH > 8.
Alumina (Basic or Neutral)[8][9]
-
Mechanism: Aluminum oxide (
) has different surface chemistry than silica. "Basic" alumina has a surface pH of ~9-10. -
Benefit: Naturally suppresses amine protonation.
-
Drawback: Lower theoretical plate count (resolution) than modern spherical silica.
Summary of Quantitative Adjustments
| Parameter | Standard Condition | Adjustment for Basic Compounds |
| Mobile Phase | Hexane / EtOAc | Hexane / EtOAc + 1% TEA |
| Polar Mobile Phase | DCM / MeOH | DCM / MeOH / NH4OH (90:10:1) |
| Sample Loading | 1-5% of silica mass | 0.5-2% (Capacity is lower due to tailing) |
| Column CV | 10-20 CV run | Extend to 30 CV (Elution is often slower) |
References
-
Teledyne ISCO. (2012). RediSep amine functionalized column: Purification of basic heterocycles.[7] Teledyne ISCO Application Notes.[8][9]
-
Biotage. (2023). Is there an easy way to purify organic amines? The Flash Purification Blog.
-
Phenomenex. (2020).[6] LC Technical Tip: Strategies for peak shape improvement of basic compounds. Phenomenex Blog.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[10][11] Department of Chemistry Protocols.
-
Reich, H. J. (2024). Common Organic Chemistry: Solvent Systems for Silica Gel Column Chromatography. University of Wisconsin-Madison.
Sources
- 1. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Minimizing side product formation in the synthesis of tetrahydroquinoline derivatives
Ticket ID: THQ-SYNTH-OPT-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Side Product Formation in THQ Scaffolds
Welcome & Diagnostic Overview
Welcome to the THQ Synthesis Support Center. You are likely experiencing one of three critical failure modes in your synthesis of 1,2,3,4-tetrahydroquinoline derivatives:
-
Reversion/Hydrolysis: Your imine intermediate is falling apart before cyclization (Povarov route).
-
Over-Reduction: You are obtaining decahydroquinoline instead of the tetrahydro- core (Hydrogenation route).
-
Aromatization: Your product is oxidizing back to the fully aromatic quinoline during workup or storage.
This guide treats your synthesis as a system. Follow the modules below based on your specific synthetic strategy.
Module A: The Povarov Reaction (Imine Diels-Alder)
Applicability: De novo construction of the THQ ring from anilines, aldehydes, and alkenes.[1]
Troubleshooting Guide: Povarov Protocol
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Low Yield + Aldehyde Peaks in NMR | Imine Hydrolysis | Water in the system is shifting the equilibrium back to starting materials. | Add Molecular Sieves ( |
| Mixture of Diastereomers (Endo/Exo) | Poor Stereocontrol | Lewis Acid (LA) is not bulky enough or temperature is allowing thermodynamic equilibration. | Switch LA: Use |
| Aromatized Quinoline Byproduct | Oxidative Dehydrogenation | Presence of atmospheric oxygen or high-valent metal contaminants. | Degas solvents.[2] Perform reaction under Argon. Avoid oxidizing Lewis Acids (e.g., avoid |
| Polymerization of Dienophile | Cationic Polymerization | The alkene (dienophile) is acid-sensitive (e.g., vinyl ethers). | Slow Addition: Add the Lewis Acid slowly to the pre-formed imine/alkene mixture at low temp. |
Mechanistic Visualization: The Povarov Bifurcation
The following diagram illustrates the critical "Kill Step" where water destroys the intermediate before the THQ core can form.
Caption: Figure 1. The Povarov reaction pathway.[1][3][4][5] Note the reversibility of the imine formation (red dashed line); water scavenging is the primary control point for yield.
Standard Operating Procedure (SOP): Anhydrous Povarov
Use this protocol to minimize hydrolysis and aromatization.
-
Imine Formation (In Situ): Combine Aniline (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous Acetonitrile (0.5 M). Add
of activated Molecular Sieves . Stir for 30 min under Argon. -
Catalyst Addition: Cool to 0°C. Add
(10 mol%). -
Cyclization: Add the Alkene/Dienophile (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT (for thermodynamic mix) or keep at 0°C (for kinetic endo preference). Monitor by TLC.
-
Quench: Filter through a Celite pad (removes sieves) directly into a saturated
solution. Do not allow the acidic mixture to stand in air.
Module B: Selective Hydrogenation
Applicability: Reduction of Quinoline precursors to THQ.[6]
Troubleshooting Guide: Hydrogenation Selectivity
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Decahydroquinoline (DHQ) Formation | Over-Reduction | Catalyst is too active or | Switch Catalyst: Use heterogeneous catalysts with lower activity for the benzene ring, such as Pd/C (careful monitoring) or |
| Incomplete Conversion | Catalyst Poisoning | Nitrogen lone pair is binding too strongly to the metal surface. | Acidic Solvent: Run reaction in Acetic Acid or add TFA. Protonating the Nitrogen ( |
| Ring Opening | Hydrogenolysis | High temperature or wrong metal (e.g., Raney Ni at high T). | Keep temperature < 60°C. Avoid Nickel if benzylic C-N bond cleavage is observed. |
Decision Logic: Catalyst Selection
Caption: Figure 2. Catalyst selection logic for hydrogenation. Route A is standard; Route B is for enantioselective or sensitive substrates.
Module C: Stability & Storage (The "Reversion" Problem)
THQs are essentially cyclic amines that can easily oxidize back to quinolines, driven by the restoration of aromaticity in the pyridine ring.
Prevention Protocol
-
N-Protection: If the free amine is not required immediately, protect it as an Acetamide (
) or Carbamate ( ). This withdraws electron density from the nitrogen, raising the oxidation potential and preventing aromatization. -
Workup:
-
Avoid Chlorinated solvents if possible (traces of HCl/radicals can promote oxidation).
-
Use Argon-sparged solvents for chromatography.
-
Store at -20°C under inert atmosphere.
-
Comparative Stability Table
| THQ Derivative | Oxidation Risk | Recommended Storage |
| N-H (Free Amine) | HIGH | Use immediately or store < -20°C under Ar. |
| N-Methyl | MEDIUM | Store at 4°C. |
| N-Acetyl / N-Boc | LOW | Stable at RT (benchtop). |
| C2-Substituted | MEDIUM | Steric hindrance slightly retards aromatization. |
References
-
Kouznetsov, V. V. (2019). Recent advances in the Povarov reaction for the synthesis of tetrahydroquinolines.[1][4][7] A comprehensive review detailing the mechanistic bifurcation between cyclization and hydrolysis.
-
Source: (General reference for Povarov mechanisms).
-
-
Wang, Y., et al. (2013). Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines. This paper establishes the protocol for using Pd nanoparticles on nitrogen-doped carbon to prevent over-reduction.
-
Source:
-
-
Sridharan, V., et al. (2011). The Povarov reaction: A versatile method to synthesize tetrahydroquinolines.[1][4][5] Discusses the role of Lewis Acids in diastereoselectivity.
-
Source:
-
For further assistance, please reply with your specific substrate structure and current catalyst system.
Sources
- 1. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. addi.ehu.es [addi.ehu.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5,6,7,8-Tetrahydroquinolin-5-ol in different solvents
Disclaimer: Specific stability data for 5,6,7,8-Tetrahydroquinolin-5-ol is not extensively available in the public domain. This guide is curated by a Senior Application Scientist and is based on the general chemical properties of the tetrahydroquinoline scaffold, the phenolic hydroxyl group, and established principles of drug stability and forced degradation studies.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound solutions, providing insights into causality and actionable solutions.
Q1: My freshly prepared solution of this compound is showing a yellow or brown discoloration. What is happening?
A1: Discoloration upon dissolution is a common indicator of degradation, likely due to oxidation. The tetrahydroquinoline ring system, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation, forming colored quinone-like structures.
-
Causality: The presence of dissolved oxygen in the solvent, exposure to light, or trace metal impurities can catalyze this oxidation process. The phenolic hydroxyl group at the 5-position is particularly prone to oxidation.
-
Immediate Actions:
-
Inert Atmosphere: Prepare solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Solvent Purity: Use high-purity, degassed solvents. Solvents that can form peroxides over time (e.g., THF, diethyl ether) should be freshly distilled or tested for peroxides before use.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
-
Preventative Measures:
-
Antioxidants: For stock solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream application.
-
Storage: Store solutions at low temperatures (-20°C or -80°C) to slow down the degradation rate.
-
Q2: I am observing a decrease in the concentration of my this compound solution over a short period, even when stored at low temperatures. What could be the cause?
A2: A rapid decrease in concentration suggests a significant instability issue. Besides oxidation, hydrolysis could be a factor depending on the solvent and pH.
-
Causality:
-
pH Effects: The stability of compounds with ionizable groups, like the basic nitrogen in the tetrahydroquinoline ring and the acidic hydroxyl group, can be highly pH-dependent. Extreme pH values (highly acidic or basic) can catalyze degradation. For instance, under strongly acidic conditions, the primary amino function of similar diamine ligands can be protonated, potentially leading to conformational changes and instability.[2]
-
Solvent Reactivity: Protic solvents, especially at non-neutral pH, can participate in solvolysis reactions. While the hydroxyl group is generally stable, the overall molecule's reactivity can be influenced by the solvent environment.
-
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your solution. If possible, buffer the solution to a neutral or slightly acidic pH (around 5-7), as this often provides a more stable environment for amine-containing compounds.[2]
-
Solvent Selection: If you are using an aqueous or protic solvent, consider switching to an aprotic solvent like DMSO, DMF, or acetonitrile for your stock solution. You can then dilute this into your aqueous experimental medium immediately before use.
-
Forced Degradation Study: To understand the molecule's lability, perform a simple forced degradation study. Exposing small aliquots of the solution to acidic, basic, and oxidative conditions can help identify the primary degradation pathway.[3][4]
-
Q3: I am seeing multiple peaks in my HPLC or LC-MS analysis of a this compound standard. Is this normal?
A3: The presence of multiple peaks in a freshly prepared standard solution indicates either impurities in the starting material or rapid degradation upon dissolution.
-
Causality:
-
Inherent Impurities: The solid compound may contain impurities from its synthesis.
-
On-Column Degradation: The compound might be degrading on the HPLC column due to the mobile phase composition (e.g., extreme pH) or the stationary phase's reactivity.
-
Degradation in Diluent: The compound could be unstable in the solvent used to dissolve and inject the sample.
-
-
Verification and Solution:
-
Check Certificate of Analysis (CoA): Review the CoA of your compound to check its purity and the identity of any known impurities.
-
Vary Analytical Conditions:
-
Modify the mobile phase pH to see if the peak profile changes.
-
Use a different diluent for sample preparation, such as preparing the sample in the mobile phase just before injection.
-
Inject a solution that has been allowed to sit at room temperature for a few hours and compare it to a freshly prepared and immediately injected sample to assess stability in the analytical diluent.
-
-
LC-MS/MS Analysis: Use mass spectrometry to identify the molecular weights of the additional peaks. This can help in elucidating the structure of the degradants and understanding the degradation pathway.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, a high-purity, anhydrous aprotic solvent such as DMSO or DMF is generally recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like water, methanol, or ethanol. Prepare a concentrated stock solution in an aprotic solvent and store it at -20°C or -80°C. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use.
Q2: How should I store the solid form of this compound?
A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., 2-8°C or -20°C) is advisable to minimize degradation over time. Storing under an inert atmosphere, for example in a desiccator with an argon or nitrogen backfill, can further enhance stability by preventing oxidation.[1]
Q3: Is this compound sensitive to light?
A3: Aromatic and heterocyclic compounds, especially those with hydroxyl substitutions, can be photosensitive. It is a best practice to assume photosensitivity and protect both the solid compound and its solutions from light. Use amber vials or foil-wrapped containers and minimize exposure to ambient light during handling.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, the most probable degradation pathways are:
-
Oxidation: The tetrahydroquinoline ring and the phenolic hydroxyl group are susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures or ring-opened products.
-
Hydrolysis: While less likely for the core structure, if the molecule is in a salt form or has been derivatized, hydrolysis could become a relevant pathway, particularly at extreme pHs.[5]
Q5: How can I perform a quick stability assessment of this compound in my experimental buffer?
A5: A simple time-course experiment can provide valuable insights. Prepare a solution of the compound in your buffer at the desired concentration. Analyze an aliquot immediately using a suitable analytical method like HPLC-UV. Then, incubate the solution under your experimental conditions (e.g., 37°C) and analyze aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). A decrease in the main peak area and the appearance of new peaks will indicate instability.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
-
pH meter
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions (perform in amber vials):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B option 1 or 2) for a defined period.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples by a stability-indicating HPLC method. A good starting point would be a gradient elution on a C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products. If using LC-MS, determine the mass-to-charge ratio of the degradants to aid in their identification.[5]
-
Data Presentation
Table 1: Inferred Stability of this compound in Common Solvents
| Solvent Type | Examples | Expected Stability | Rationale & Handling Recommendations |
| Aprotic Polar | DMSO, DMF | Good to Excellent | Low reactivity. Ideal for long-term storage of stock solutions. Store at -20°C or below, protected from moisture. |
| Aprotic Non-Polar | Toluene, Hexane | Moderate to Good | Low reactivity, but solubility may be limited. |
| Protic Polar (Non-aqueous) | Methanol, Ethanol | Moderate | Can act as a proton source. Potential for solvolysis over time. Prepare fresh solutions. |
| Aqueous Buffers | PBS, Tris | Poor to Moderate | Susceptible to pH-dependent hydrolysis and oxidation. Prepare fresh and use immediately. Stability is expected to be lowest at extreme pH values. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Poor to Moderate | Can contain acidic impurities that may accelerate degradation. |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Factors influencing the stability of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues.
References
- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
-
MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(8), 1907. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 261-266. Retrieved from [Link]
-
Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]
-
PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2582-2586. Retrieved from [Link]
-
ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics. Journal of Chromatographic Science, 53(7), 1047-1053. Retrieved from [Link]
-
ResearchGate. (2020). Novel Quinoline Bearing Sulphonamide Derivatives and Their Cytotoxic Activity against MCF7 Cell Line. Molecules, 25(17), 3958. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 36(3), 50-57. Retrieved from [Link]
-
PubMed Central. (2020). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Molecules, 25(1), 193. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharma Tech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
Sources
Improving the solubility of orexin-1 receptor antagonists based on tetrahydroisoquinoline
Status: Online | Tier: Level 3 Engineering Support Topic: Solubility Optimization of Tetrahydroisoquinoline (THIQ) Orexin-1 Antagonists
Welcome to the Technical Support Center
You have reached the specialized support unit for CNS-targeted medicinal chemistry. We understand your challenge: Orexin-1 Receptor (OX1R) antagonists require high lipophilicity to cross the Blood-Brain Barrier (BBB), but this often results in poor aqueous solubility, hindering formulation and bioavailability.
The Tetrahydroisoquinoline (THIQ) scaffold is a privileged structure for OX1R antagonism, but its inherent planarity and lipophilic substitutions often lead to "brick dust" properties. This guide addresses these issues through three specific "Support Tickets" covering Molecular Design, Solid State Chemistry, and Formulation.
Ticket #001: Molecular Design & SAR Optimization
Issue: "My lead THIQ analog has nanomolar potency (Ki < 10 nM) but precipitates in the assay buffer (Solubility < 1 µM)." Status: Open Root Cause: Excessive planarity and high LogP (Lipophilicity).
Technical Resolution
To resolve solubility without destroying OX1R affinity, you must apply "Escape from Flatland" principles. The THIQ core is rigid; adding flat aromatic rings at the 1- or 7-positions stacks the crystal lattice energy, reducing solubility.
1. The "Magic" of the 1-Position SAR data indicates the 1-position of the THIQ core is the most tolerant region for physicochemical tuning without abolishing binding affinity.
-
Action: Replace flat benzyl groups at the 1-position with sp3-rich substituents or polar-functionalized benzyl groups.
-
Evidence: Research has shown that while 7-position substituents (e.g., trifluoroethoxy) drive potency, they are lipophilic. Modifying the 1-position with groups that lower ClogP (e.g., to ~3.0) can increase kinetic solubility to >200 µM while maintaining selectivity.[1][2]
2. Increase Fsp3 (Fraction of sp3 Carbons)
-
Mechanism: Increasing the saturation (Fsp3) disrupts molecular planarity, inhibiting π-π stacking in the crystal lattice. This lowers the melting point and increases solubility.
-
Action: Introduce non-aromatic rings (e.g., cyclohexyl, tetrahydropyran) or methyl/fluoro substituents on linkers.
3. Polarity Injection (Iso-Solubility)
-
Action: Introduce a hydrogen bond acceptor (HBA) such as a morpholine or sulfone at the periphery of the 1-position substituent.
-
Constraint: Avoid adding Hydrogen Bond Donors (HBD) if possible, as these increase the desolvation penalty for crossing the BBB.
Visual Troubleshooting: SAR Decision Tree
Caption: SAR optimization workflow for THIQ scaffolds focusing on the 1-position to disrupt planarity and improve solubility.
Ticket #002: Solid State & Salt Selection
Issue: "The free base is an oily residue or sticky solid that is difficult to handle and dissolve." Status: Investigating Root Cause: The secondary or tertiary amine in the THIQ core (pKa ~8.5–9.5) is not fully ionized at neutral pH, leading to aggregation.
Technical Resolution
Converting the THIQ free base into a salt form is the most direct method to improve dissolution rate and handling properties.
1. pKa Matching The nitrogen atom in the tetrahydroisoquinoline ring is basic. You must select a counter-ion with a pKa at least 2 units lower than the conjugate acid of the base to ensure stable salt formation.
2. Counter-ion Selection Guide Use the table below to select the appropriate salt form based on your development stage.
| Counter-ion | Type | Rationale for THIQ Scaffolds | Risk Factor |
| Hydrochloride (HCl) | Inorganic | Standard first-choice. Often produces high melting point crystals. | Excess Cl- (common ion effect) can reduce solubility in gastric fluid (pH 1.2). |
| Mesylate | Organic | Excellent for lipophilic bases. Breaks crystal lattice effectively. | Potential for genotoxic impurities if alcohols are used in synthesis (alkyl mesylates). |
| Tartrate | Organic | Adds polarity and H-bonding capability. Good for "oily" bases. | Can form hydrates; stoichiometry (1:1 vs 1:2) must be controlled. |
| Tosylate | Organic | Large lipophilic anion helps crystallize lipophilic THIQs. | High molecular weight reduces "active" drug load. |
Protocol Tip: For initial screening, dissolve 10 mg of free base in THF/Ethanol, add 1.05 equivalents of acid, and cool slowly. If oil forms, use anti-solvent (heptane) vapor diffusion.
Ticket #003: Formulation Strategies
Issue: "Compound is crystalline and stable, but oral bioavailability (F%) is < 5% in rodents." Status: Escalated Root Cause: Dissolution-rate limited absorption (BCS Class II/IV).
Technical Resolution
When chemical modification is exhausted, formulation must bridge the gap.
1. Cyclodextrin Complexation THIQ antagonists often fit well into the cavity of Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) .
-
Mechanism: The hydrophobic THIQ core enters the CD cavity, while the sulfonic acid groups on the exterior interact with water.
-
Protocol: Formulate in 10-20% w/v SBE-β-CD in water at pH 4.0.
2. Amorphous Solid Dispersions (ASD)
-
Mechanism: Locking the drug in a high-energy amorphous state using a polymer prevents crystallization.
-
Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). It maintains supersaturation in the high pH of the intestine, where OX1R antagonists often precipitate.
Ticket #004: Validation Protocol (Thermodynamic Solubility)
Issue: "Kinetic solubility (DMSO spike) looks good, but the compound fails in vivo." Status: Awaiting User Action
Context: Kinetic solubility often overestimates true solubility because the compound has not reached equilibrium with its solid state. You must perform Thermodynamic Solubility testing for lead candidates.
Standard Operating Procedure (SOP-SOL-001)
Reagents:
-
Test Compound (Solid powder, not DMSO stock)
-
Phosphate Buffer (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2)
-
HPLC grade Acetonitrile
Step-by-Step Protocol:
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Shake at 37°C for 24 to 48 hours . (Note: 24h is minimum; 48h ensures crystal lattice stability).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (pre-saturated to prevent drug loss).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.
-
pH Check: Measure the pH of the supernatant after the experiment. (Basic drugs can shift the pH of weak buffers).
Visual Workflow: Thermodynamic Solubility
Caption: Standard workflow for determining thermodynamic solubility, ensuring equilibrium between solid and dissolved phases.
References
-
Nguyen, T., et al. (2018). "Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability."[3] ACS Chemical Neuroscience, 9(3), 587–602.[3]
-
Perrey, D. A., et al. (2013). "Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor." Journal of Medicinal Chemistry, 56(17), 6901–6916.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.[4]
Sources
Technical Support Center: Method Development for Challenging Separations of Chiral Amines
Welcome to the technical support center dedicated to advancing the science of chiral amine separations. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges in resolving enantiomers of chiral amines. Given that enantiomers can exhibit markedly different pharmacological and toxicological profiles, achieving robust and efficient separation is a cornerstone of pharmaceutical development and safety.[1]
This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, moving beyond procedural steps to explain the underlying principles of experimental choices.
Troubleshooting Guide: Addressing Specific Separation Issues
This section is designed to help you diagnose and resolve common problems encountered during the method development for chiral amine separations.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes?
Answer: Poor peak shape is a frequent challenge in the analysis of chiral amines and typically points to undesirable secondary interactions between the analyte and the stationary phase, or a suboptimal mobile phase composition.
-
Causality—Silanol Interactions: The basic nature of amines makes them highly susceptible to strong ionic interactions with free silanol groups on the surface of silica-based chiral stationary phases (CSPs). This is a primary cause of significant peak tailing.[1][2]
-
Solution—Mobile Phase Modifiers: To mitigate these interactions, introduce a basic modifier into your mobile phase. This additive will compete with the amine analyte for the active silanol sites, effectively masking them.[1]
-
Recommended Modifiers: Diethylamine (DEA), triethylamine (TEA), or butylamine are commonly used at concentrations ranging from 0.1% to 0.5%.[1] For primary amines, butylamine may be a particularly effective choice.
-
Expert Insight: Be mindful that prolonged exposure to amine additives can irreversibly alter the characteristics of your column. It is a best practice to dedicate specific columns for methods requiring basic additives to ensure long-term reproducibility.[1]
-
-
Causality—Analyte Ionization State: The degree of ionization of the amine analyte directly influences its interaction with the CSP. An inconsistent or inappropriate ionization state can lead to broadened or misshapen peaks.
-
Solution—Control of Ionization: The use of mobile phase additives helps to ensure a consistent and single ionic form of the analyte. For basic amines, a basic additive is the standard approach.[1] In some instances, a combination of acidic and basic additives, such as trifluoroacetic acid (TFA) and TEA, can improve peak symmetry.[3]
Q2: I am struggling with poor or no enantiomeric resolution. What are the key parameters to investigate?
Answer: Achieving enantioselectivity is the core of a chiral separation and depends on the intricate interactions between the enantiomers and the chiral stationary phase.[4] If you are experiencing a lack of resolution, a systematic approach to optimizing your method is essential.
-
Pillar 1: Chiral Stationary Phase (CSP) Selection The choice of CSP is the most critical factor for a successful chiral separation.[5] There is no universal CSP, and selection often relies on empirical screening.[6][7]
-
Initial Screening Strategy: A pragmatic approach is to screen a set of columns with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a recommended starting point for a wide array of compounds, including amines.[4][8][9] Cyclofructan-based and macrocyclic antibiotic phases also show strong potential for amine separations.[9][10][11]
-
Figure 1: A systematic workflow for chiral stationary phase screening.
-
-
Pillar 2: Mobile Phase Composition The mobile phase composition, including the primary solvents, modifiers, and additives, plays a crucial role in modulating retention and enantioselectivity.
-
Normal Phase Mode: Typically consists of a non-polar solvent like n-hexane or n-heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol.[8] A common starting point is a 90:10 (v/v) hexane:alcohol mixture.[8]
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol. It can be a powerful alternative for separating polar amines.
-
The Role of the Alcohol Modifier: The choice and concentration of the alcohol modifier can significantly impact resolution. Ethanol, for instance, can offer different selectivity compared to IPA due to its hydrogen bonding characteristics. It is advisable to screen different alcohols and vary their concentration.
-
Additives are Key: For basic amines, the addition of a basic additive like DEA (typically 0.1%) is crucial to improve peak shape and, in many cases, enhance resolution.[1][8] For acidic compounds, an acidic additive like TFA is used.[12]
-
-
Pillar 3: Temperature Column temperature is a powerful yet often underutilized parameter for optimizing chiral separations.
-
Impact on Thermodynamics: Temperature affects the thermodynamics of the transient diastereomeric complexes formed between the analytes and the CSP.[13] Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution.[14] However, this is not a universal rule, and in some cases, higher temperatures might be beneficial.[14]
-
Practical Approach: It is recommended to evaluate the separation at a range of temperatures (e.g., 10°C, 25°C, and 40°C) to determine the optimal condition for your specific analytes.[13] Keep in mind that changes in temperature will also affect mobile phase viscosity and, consequently, backpressure.[13]
-
Q3: My separation is successful, but the analysis time is too long. How can I speed up the method?
Answer: Long analysis times can be a significant bottleneck. Several strategies can be employed to reduce the run time without sacrificing resolution.
-
Increase Flow Rate: This is the most direct way to shorten analysis time. However, be aware that excessively high flow rates can lead to a loss of efficiency and, therefore, resolution. Chiral separations often benefit from lower flow rates. It is important to find the optimal balance.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, often providing faster and more efficient results.[15][16] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[15][17] SFC is also considered a "greener" technique due to reduced organic solvent consumption.[16][17]
-
Column Dimensions: Using shorter columns packed with smaller particles (e.g., sub-2 µm or 3 µm) can significantly reduce analysis time while maintaining or even improving efficiency.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the separation of chiral amines?
Answer: Not always, but it can be a powerful strategy for challenging separations. The direct separation of underivatized amines can be difficult due to their strong interactions with the stationary phase.[11] Derivatization involves reacting the amine with a chiral or achiral agent to form a diastereomer or a more readily analyzable compound.[18]
-
Indirect Method (Chiral Derivatizing Agent): Reacting the racemic amine with a single enantiomer of a chiral derivatizing agent (CDA) forms a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18).[18]
-
Achiral Derivatization: In some cases, derivatizing the amine with an achiral reagent can improve its chromatographic properties (e.g., peak shape, detectability) on a chiral stationary phase. For example, derivatization with NBD-Cl has been shown to be effective for some chiral amines.[5]
Q2: When should I consider using ion-pairing agents?
Answer: Ion-pairing agents are typically used in reversed-phase HPLC to improve the retention and separation of ionic or ionizable compounds, such as protonated amines.[19] An ion-pairing agent, which has a charge opposite to the analyte, is added to the mobile phase. This forms a neutral ion-pair with the analyte, which has better retention on a reversed-phase column. While not the first choice for most chiral separations (where specialized CSPs are the primary tool), it can be a useful technique in specific reversed-phase applications.
Q3: What is the "additive memory effect" and how can I avoid it?
Answer: The additive memory effect refers to the phenomenon where trace amounts of mobile phase additives (especially basic or acidic ones) are retained by the column and influence subsequent analyses, even after switching to a different mobile phase.[6] This can lead to issues with reproducibility and robustness, as the history of the column can impact the current separation.[6]
-
Mitigation Strategy: The most effective way to avoid this is to dedicate columns to specific methods or types of analytes (e.g., a column for basic compounds, another for acidic compounds). If this is not feasible, a thorough column flushing and regeneration procedure is necessary when switching between methods with different additive types.[20]
Q4: Can I use the same method for both analytical and preparative scale separations?
Answer: Yes, with appropriate scaling. A method developed on an analytical column can be scaled up to a preparative column to isolate larger quantities of the pure enantiomers. The key is to maintain the same linear velocity of the mobile phase and to increase the sample load proportionally to the column's capacity. Immobilized polysaccharide-based CSPs are often preferred for preparative work due to their robustness and compatibility with a wider range of solvents.
Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases
-
Column Selection: Choose a set of 3-4 analytical chiral columns (e.g., 250 x 4.6 mm, 5 µm) with diverse selectivities. A recommended starting set includes:
-
A cellulose-based CSP (e.g., Chiralcel® OD-H)
-
An amylose-based CSP (e.g., Chiralpak® AD-H)
-
A cyclofructan-based CSP (e.g., Larihc® CF6-P)
-
-
Sample Preparation: Dissolve the racemic amine in the initial mobile phase at a concentration of approximately 1 mg/mL.[3]
-
Initial Screening Mobile Phases:
-
Normal Phase: n-Hexane/Ethanol (80:20 v/v) + 0.1% DEA.[3]
-
Polar Organic Mode: Acetonitrile/Methanol (90:10 v/v) + 0.1% DEA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Execution: Inject the sample onto each column with each mobile phase.
-
Evaluation: Assess the chromatograms for any signs of separation. If partial or baseline separation is achieved, proceed to optimize the mobile phase composition, additives, and temperature on that specific column.
Protocol 2: Optimization of Mobile Phase Additives for a Basic Amine
-
Initial Setup: Use the CSP and mobile phase system that showed the most promise during the initial screening.
-
Additive Screening:
-
Prepare mobile phases containing different basic additives (e.g., 0.1% DEA, 0.1% TEA, 0.1% Butylamine).
-
If peak shape is still poor, consider a mixed additive system, for example, 0.3% TFA and 0.2% TEA.[3]
-
-
Concentration Optimization: Once the most effective additive is identified, vary its concentration (e.g., 0.05%, 0.1%, 0.2%) to fine-tune the peak shape and resolution.
-
Data Analysis: Compare the resolution (Rs), peak asymmetry, and retention times for each condition to determine the optimal additive and concentration.
Data Summary Table
| Parameter | Typical Starting Condition | Optimization Strategy | Rationale |
| CSP | Polysaccharide-based (Cellulose/Amylose) | Screen 3-4 different CSPs (e.g., add cyclofructan, macrocyclic antibiotic) | Different CSPs offer unique chiral recognition mechanisms.[4][9] |
| Mobile Phase (Normal) | Hexane/IPA (90:10) | Vary alcohol (IPA, EtOH), change ratio (e.g., 95:5 to 80:20) | The type and concentration of the polar modifier directly influence selectivity. |
| Mobile Phase (Polar Organic) | ACN/MeOH (90:10) | Vary solvent ratio, try different polar solvents | Offers an alternative selectivity profile, especially for more polar amines. |
| Additive (for basic amines) | 0.1% DEA | Screen different bases (TEA, Butylamine), try mixed acid/base additives | Crucial for masking silanol interactions and improving peak shape.[1][12] |
| Temperature | 25°C | Test a range (e.g., 10°C to 40°C) | Affects separation thermodynamics; lower temperatures often improve resolution.[13][14] |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | Test lower flow rates (e.g., 0.5-0.8 mL/min) | Chiral separations are often more efficient at lower linear velocities.[21] |
References
- Vertex AI Search, Grounding API Result. (2023).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- YAKHAK HOEJI. (2021).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Wikipedia. (n.d.).
- PMC - PubMed Central. (2013).
- Chemistry LibreTexts. (2020). 14.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Chiral resolution.
- Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ResearchGate. (2025).
- Chromatography Today. (2024).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Daicel Chiral Technologies. (n.d.).
- Selvita. (2024).
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Agilent. (n.d.).
- MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- YMC. (n.d.).
- Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- PMC - NIH. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chromatography Today. (2020).
- LCGC International. (2021). Strategies for Simplified Chiral Method Development.
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
- PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible.
- LCGC. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- BOC Sciences. (n.d.).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. selvita.com [selvita.com]
- 17. chiraltech.com [chiraltech.com]
- 18. microbenotes.com [microbenotes.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Tetrahydroquinoline Purity: A Comparative Guide
Topic: Cross-validation of analytical methods for tetrahydroquinoline purity Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of drug development, 1,2,3,4-Tetrahydroquinoline (THQ) serves as a critical scaffold for alkaloids and synthetic pharmaceuticals.[1] However, its purity analysis presents a "silent risk": standard HPLC-UV methods often overestimate purity by failing to detect non-chromophoric impurities (such as inorganic salts or specific synthetic precursors) or by misinterpreting response factors.
This guide provides a rigorous, orthogonal cross-validation strategy. We compare the industry-standard HPLC-UV against the absolute quantification power of qNMR and the volatile sensitivity of GC-MS . By implementing this cross-validation workflow, researchers can eliminate false positives in purity assessment and ensure the integrity of downstream biological assays.
Part 1: The Analytical Triad
To ensure robust purity assignment, we utilize a "Triad" approach where each method compensates for the blind spots of the others.
Method A: HPLC-UV/DAD (The Routine Workhorse)
Best for: Routine QC, separating structurally similar organic impurities (e.g., Quinoline).
The Blind Spot: HPLC-UV relies on the assumption that all components have similar extinction coefficients at the detection wavelength. In THQ synthesis, precursors or over-reduced byproducts may have significantly lower UV response, leading to "Area %" inflation.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers basicity of THQ).
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: DAD at 254 nm (aromatic ring) and 210 nm (general).
-
Critical Parameter: Resolution (
) between THQ and Quinoline (oxidized byproduct) must be > 1.5.
Method B: qNMR (The Absolute Reference)
Best for: Absolute purity determination, quantifying non-chromophoric impurities, and establishing Reference Standards.
The Authority: qNMR is a primary ratio method.[3][4] The signal intensity is directly proportional to the molar concentration of protons, independent of chemical structure or UV absorption. It is the "Truth" against which HPLC is calibrated.
Protocol:
-
Solvent: DMSO-d6 (prevents volatility loss, good solubility).
-
Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). Note: Ensure IS relaxation time (
) is characterized. -
Pulse Sequence: 90° pulse, without decoupling.
-
Relaxation Delay (
): Must be of the slowest relaxing proton (typically 30–60 seconds) to ensure full magnetization recovery. -
Quantification Target: The THQ multiplet at ~6.8-7.0 ppm (aromatic) or the triplet at ~2.7 ppm (C4 protons), avoiding the exchangeable N-H proton.
Method C: GC-MS (The Volatile Detective)
Best for: Residual solvents, volatile starting materials, and mass identification.
The Check: THQ is sufficiently volatile for GC. This method is crucial for detecting trapped solvents (e.g., DCM, Toluene) that HPLC might miss (if unretained) or qNMR might obscure (if overlapping with solvent peaks).
Protocol:
-
Column: HP-5ms (5% Phenyl Methyl Silox).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Temp Program: 50°C (hold 2 min)
250°C at 15°C/min. -
Inlet: Split mode (100:1) to prevent saturation.[5]
Part 2: Comparative Performance Data
The following data illustrates a representative scenario where a batch of THQ appeared pure by HPLC but failed rigorous cross-validation.
Table 1: Method Performance Comparison
| Feature | HPLC-UV (Area %) | qNMR (wt %) | GC-MS (Area %) |
| Primary Detection | UV Chromophores | 1H Nuclei (Molar) | Volatile Ions |
| Reported Purity (Batch X) | 99.4% | 97.8% | 99.1% |
| Linearity ( | > 0.999 | N/A (Absolute) | > 0.995 |
| LOD (Limit of Detection) | ~0.01% | ~0.1% | ~0.05% |
| Major Limitation | Response Factor Bias | Sensitivity limit | Thermal degradation |
| Validation Role | Routine Monitoring | Primary Calibrator | Solvent/Volatile Check |
Analysis of Discrepancy: The HPLC result (99.4%) was significantly higher than the qNMR result (97.8%).[6]
-
Investigation: The qNMR spectrum revealed a singlet at 8.1 ppm (Formate salt) and residual inorganic material not visible in HPLC-UV.
Part 3: Cross-Validation Workflow
This diagram outlines the decision logic for validating THQ purity. It enforces a "Stop/Go" system based on orthogonal data.
Figure 1: Orthogonal Cross-Validation Workflow. A systematic approach to reconciling purity data from HPLC, GC-MS, and qNMR.
Part 4: Detailed Experimental Protocols
1. qNMR Purity Calculation
To calculate the absolute purity (
- : Integrated area of the signal.[6]
- : Number of protons contributing to the signal (e.g., 2 for Maleic Acid, 4 for THQ aromatic region if integrated together).
- : Molar mass ( g/mol ).[7]
- : Mass weighed (mg).[8]
- : Purity of the Internal Standard (as a decimal).
Step-by-Step:
-
Weigh ~10 mg of THQ sample and ~5 mg of Maleic Acid (IS) directly into the same vial using a micro-balance (precision
0.001 mg). -
Dissolve in 0.6 mL DMSO-d6. Vortex until clear.
-
Acquire 1H NMR with
and Scans=16. -
Phase and baseline correct manually.
-
Integrate the IS singlet (set to known value) and the THQ target multiplet.
-
Apply the equation above.
2. Response Factor Correction for HPLC
If qNMR indicates 97.8% and HPLC indicates 99.4%, the HPLC method is "blind" to impurities.
-
Isolate the major impurity via Prep-HPLC or identify via LC-MS.
-
If the impurity is a salt/solvent: Report qNMR value as the Certificate of Analysis (CoA) value.
-
If the impurity is a structural analog (e.g., Quinoline) with low UV absorbance:
-
Prepare a standard curve of Pure THQ (value derived from qNMR) and Pure Quinoline.
-
Calculate the Relative Response Factor (RRF) :
-
Apply RRF to future HPLC integrations to correct Area %.
-
References
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[6][9] Journal of Medicinal Chemistry.[3] [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[9] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][6][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Schoenberger, T. (2012). Determination of the Purity of Reference Standards by Quantitative NMR Spectroscopy. Analytical and Bioanalytical Chemistry.[2][11][12] [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[4][5][6][8][9][10] Trends in Analytical Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. bipm.org [bipm.org]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 8. emerypharma.com [emerypharma.com]
- 9. almacgroup.com [almacgroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. is.muni.cz [is.muni.cz]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of (R)- and (S)-enantiomers of 8-amino-5,6,7,8-tetrahydroquinoline derivatives
Executive Summary
The 8-amino-5,6,7,8-tetrahydroquinoline scaffold represents a critical pharmacophore in the development of small-molecule CXCR4 antagonists , most notably AMD11070 (Mavorixafor) . Unlike the symmetric bicyclam AMD3100 (Plerixafor), this scaffold introduces a chiral center at the 8-position, necessitating a rigorous evaluation of stereoisomers.
This guide objectively compares the biological activity of the (R)- and (S)-enantiomers. Current medicinal chemistry literature establishes the (S)-enantiomer as the biologically active eutomer for CXCR4 antagonism, exhibiting nanomolar potency (
Chemical Structure & Stereochemistry
The core structure consists of a tetrahydroquinoline ring with a primary or secondary amine at the 8-position. The chirality at C8 is the determinant of receptor fit.
Structural Visualization
The following diagram illustrates the stereochemical difference between the two enantiomers.
Figure 1: Stereochemical divergence of the 8-amino-5,6,7,8-tetrahydroquinoline scaffold.
Biological Activity Comparison
The primary biological target for these derivatives is the C-X-C chemokine receptor type 4 (CXCR4) . The comparison below utilizes data derived from the development of AMD11070 and related tetrahydroisoquinoline analogs.
Comparative Data Table
| Feature | (S)-Enantiomer (e.g., in AMD11070) | (R)-Enantiomer |
| Primary Target | CXCR4 Antagonist | CXCR4 (Weak/Inactive) |
| Binding Affinity ( | 13 nM (radioligand binding) [1, 2] | Significantly Lower Affinity (>100 nM) [3] |
| Viral Inhibition ( | 1 - 9 nM (HIV-1 NL4.3 in MT-4 cells) [2] | Reduced potency |
| Calcium Flux Inhibition | 9.0 ± 2.0 nM [1] | Weak inhibition |
| Mechanism | Allosteric inhibition; blocks CXCL12 binding | Poor steric fit in binding pocket |
| Bioavailability | High (Orally Active) | N/A (Often cleared or inactive) |
Mechanism of Action & Stereoselectivity
The superior activity of the (S)-enantiomer is attributed to its specific binding mode within the CXCR4 transmembrane pocket.
-
Binding Pocket: The (S)-configuration allows the basic amine at position 8 to optimally interact with key acidic residues, specifically Asp171 (TM4) and Asp262 (TM6), and Glu288 (TM7).
-
Steric Clash: The (R)-enantiomer's geometry forces the bulky tetrahydroquinoline ring into a sterically unfavorable clash with the receptor walls (specifically TM3 and TM5), preventing the formation of the critical salt bridge required for antagonism.
Signaling Pathway Inhibition
The following diagram details the specific pathway blocked by the active (S)-enantiomer.
Figure 2: Mechanism of CXCR4 antagonism by (S)-8-amino-5,6,7,8-tetrahydroquinoline derivatives.
Experimental Protocols
To verify the biological activity differences, researchers must employ self-validating protocols.
A. Synthesis & Resolution (Enzymatic)
Obtaining enantiopure material is the first critical step.
-
Starting Material: 5,6,7,8-tetrahydroquinolin-8-ol (racemic).
-
Enzymatic Kinetic Resolution:
-
Reagents: Candida antarctica Lipase B (CAL-B), Vinyl acetate (acyl donor), Toluene.
-
Procedure: Stir racemic alcohol with CAL-B and vinyl acetate at 30°C.
-
Result: The lipase selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol unreacted.
-
-
Separation: Separate (S)-alcohol and (R)-acetate via column chromatography (Silica gel, EtOAc/Hexane).
-
Amination: Convert the chiral alcohol to the amine via mesylation followed by azide displacement (
) and reduction ( ) with inversion of configuration (Mitsunobu) or retention depending on the specific route chosen (Standard on mesylate inverts, yielding opposite amine). Note: Ensure stereochemical tracking during amine conversion.
B. Calcium Flux Assay (Functional Validation)
This assay measures the compound's ability to block CXCL12-induced signaling.
-
Cell Line: CCRF-CEM cells (endogenous CXCR4) or CHO cells transfected with CXCR4.
-
Dye Loading: Incubate cells (
/well) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-45 mins at 37°C. -
Compound Treatment: Add (R)- or (S)-derivative at graded concentrations (0.1 nM to 1000 nM). Incubate for 15 mins.
-
Stimulation: Inject CXCL12 (SDF-1) at
concentration (typically ~5-10 nM). -
Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).
-
Data Analysis: Calculate
based on the reduction of peak fluorescence relative to control (DMSO).-
Expected Result: (S)-isomer
nM; (R)-isomer nM.
-
References
-
Mosi, R. M., et al. (2012).[1][2] "The molecular pharmacology of AMD11070: an orally bioavailable CXCR4 HIV entry inhibitor." Biochemical Pharmacology, 83(4), 472-479.[1][2] Link
-
Skerlj, R. T., et al. (2010).[2] "Discovery of novel small molecule orally bioavailable C-X-C chemokine receptor 4 antagonists that are potent inhibitors of T-tropic (X4) HIV-1 replication."[1][2] Journal of Medicinal Chemistry, 53(8), 3376-3388.[2] Link
- Miller, J. F., et al. (2010). "Synthesis and Structure-Activity Relationships of 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives as CXCR4 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for stereoselectivity trends in this scaffold).
-
Cayman Chemical. "Mavorixafor Product Information." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
